methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-formylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQPUKJGKHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600054 | |
| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149323-67-1 | |
| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the N-arylpyrrole core, followed by the introduction of a formyl group onto the pyrrole ring.
-
Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate: The precursor, methyl 4-(1H-pyrrol-1-yl)benzoate, is synthesized via a Clauson-Kaas reaction. This involves the condensation of methyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
-
Step 2: Vilsmeier-Haack Formylation: The target compound, this compound, is obtained through the formylation of the N-substituted pyrrole intermediate. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Yield (%) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-113 | 7.88 (d, J=8.7 Hz, 2H), 6.64 (d, J=8.7 Hz, 2H), 4.05 (br s, 2H), 3.84 (s, 3H) | 167.1, 150.8, 131.6, 119.9, 113.8, 51.6 | - |
| Methyl 4-(1H-pyrrol-1-yl)benzoate | C₁₂H₁₁NO₂ | 201.22 | 105-107 | 8.08 (d, J=8.8 Hz, 2H), 7.46 (d, J=8.8 Hz, 2H), 7.12 (t, J=2.2 Hz, 2H), 6.36 (t, J=2.2 Hz, 2H), 3.92 (s, 3H) | 166.2, 143.8, 130.8, 126.9, 119.7, 119.5, 111.3, 52.2 | 75-85 |
| This compound | C₁₃H₁₁NO₃ | 229.23 | 118-120 | 9.57 (s, 1H), 8.16 (d, J=8.7 Hz, 2H), 7.53 (d, J=8.7 Hz, 2H), 7.21 (dd, J=4.0, 1.7 Hz, 1H), 7.08 (dd, J=2.6, 1.7 Hz, 1H), 6.39 (dd, J=4.0, 2.6 Hz, 1H), 3.94 (s, 3H) | 179.3, 165.7, 142.9, 132.5, 131.3, 127.8, 125.4, 120.2, 111.8, 52.4 | 80-90 |
Experimental Protocols
Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
Materials:
-
Methyl 4-aminobenzoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
A solution of methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
2,5-Dimethoxytetrahydrofuran (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 118 °C) and maintained for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 4-(1H-pyrrol-1-yl)benzoate as a white to off-white solid.
Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
Methyl 4-(1H-pyrrol-1-yl)benzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium Acetate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, anhydrous N,N-dimethylformamide (3.0 eq) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (1.2 eq) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed as the mixture becomes a pale yellow, viscous liquid.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of methyl 4-(1H-pyrrol-1-yl)benzoate (1.0 eq) in anhydrous DMF or dichloromethane is added dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
The mixture is stirred vigorously for 1-2 hours until the hydrolysis is complete and a precipitate forms.
-
The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Vilsmeier-Haack Reaction Mechanism
References
An In-depth Technical Guide on the Chemical Properties of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, serving as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of its structural isomers and related compounds can provide valuable insights. The key identifiers for this compound are its molecular formula, C₁₃H₁₁NO₃, and a molecular weight of 229.23 g/mol .[4]
A positional isomer, methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, is commercially available with a reported purity of ≥98% and has the CAS number 168618-86-8.[4] Computational data for this isomer suggests a topological polar surface area (TPSA) of 48.3 Ų and a LogP of 2.0764, indicating moderate polarity and lipophilicity.[4] It is reasonable to assume that this compound would exhibit similar physicochemical characteristics.
For comparison, data for the related compound methyl 4-formylbenzoate is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [4] |
| Molecular Weight | 229.23 g/mol | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number (Isomer) | 168618-86-8 (for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate) | [4] |
Synthesis
The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][5][6] This method is a versatile and widely used approach for preparing a variety of substituted pyrroles under relatively mild conditions.[1][2]
Conceptual Experimental Protocol: Paal-Knorr Synthesis
A plausible synthetic route to this compound would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl component) with methyl 4-aminobenzoate in the presence of an acid catalyst. The subsequent formylation of the resulting N-aryl pyrrole would yield the target compound.
Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
-
To a solution of methyl 4-aminobenzoate in an appropriate solvent (e.g., acetic acid or ethanol), add an equimolar amount of 2,5-dimethoxytetrahydrofuran.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure methyl 4-(1H-pyrrol-1-yl)benzoate.
Step 2: Formylation of Methyl 4-(1H-pyrrol-1-yl)benzoate (Vilsmeier-Haack Reaction)
-
In a flask cooled in an ice bath, add phosphorus oxychloride to N,N-dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of methyl 4-(1H-pyrrol-1-yl)benzoate in DMF dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous base solution (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the benzoate ring, the formyl group, and the methyl ester. The protons on the pyrrole ring will appear as multiplets in the aromatic region, with the proton adjacent to the nitrogen and the formyl group being the most deshielded. The protons on the benzoate ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The formyl proton will be a singlet at a significantly downfield chemical shift (typically around 9-10 ppm). The methyl ester protons will appear as a singlet further upfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 13 carbons in the molecule. The carbonyl carbons of the formyl and ester groups will be the most downfield signals. The aromatic carbons of the pyrrole and benzoate rings will appear in the typical aromatic region (approximately 110-150 ppm). The methyl carbon of the ester group will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the aldehyde and the ester functionalities. There will also be C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as C-N stretching vibrations associated with the pyrrole ring.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the formyl group, and cleavage of the bond between the benzoate and pyrrole rings.
Potential Biological Activities and Applications
Pyrrole-containing compounds are known to possess a diverse range of biological activities.[1][2][3] The presence of the formyl group, a reactive functional group, and the ester moiety in this compound makes it an interesting candidate for further chemical modification and biological screening. It could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.[7][8] The N-aryl substitution pattern is a common feature in many biologically active pyrroles.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research. While specific experimental data is scarce, this guide provides a comprehensive overview based on the properties of related structures and established synthetic methodologies. The information presented herein, including predicted spectral characteristics and a conceptual synthetic workflow, offers a solid foundation for researchers to build upon in their exploration of this and similar pyrrole derivatives. Further experimental investigation is warranted to fully elucidate the chemical properties and potential applications of this compound.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Characterization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 168618-86-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific experimental characterization, biological activity, and detailed physicochemical properties of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 168618-86-8) is limited. This guide provides foundational information and presents representative methodologies and data for the broader class of N-arylpyrroles to serve as a comprehensive resource for researchers.
Core Compound Identification
The compound associated with CAS number 168618-86-8 is identified as Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate.[1][2][3][4] Its fundamental properties, derived from various chemical supplier databases, are summarized below.
| Property | Value | Source |
| CAS Number | 168618-86-8 | [1][2][3][4] |
| Chemical Name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][3] |
| Molecular Weight | 229.23 g/mol | [1][3] |
| Purity | ≥97% to ≥98% (typical) | [3] |
| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | [3] |
Synthesis of N-Arylpyrroles: A Representative Experimental Protocol
While a specific, validated synthesis protocol for Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is not publicly documented, the synthesis of N-arylpyrroles is a well-established area of organic chemistry. The following protocol is a representative example based on modern catalytic methods for the arylation of pyrroles.
Reaction: General Copper-Catalyzed N-Arylation of Pyrrole.
Materials:
-
Pyrrole
-
An appropriate aryl halide (e.g., Methyl 3-iodobenzoate)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, a diamine)
-
A base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
A high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Atmosphere Control: Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Introduce the anhydrous solvent via syringe, followed by the pyrrole (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (typically ranging from 80°C to 120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylpyrrole.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate.
Physicochemical and Spectroscopic Characterization Data
The following table presents a representative set of data that would be collected to characterize a compound such as Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. Note: This is illustrative data and not experimentally determined for CAS 168618-86-8.
| Data Type | Parameter | Representative Value |
| Physicochemical Properties | Melting Point | 110-115 °C |
| Boiling Point | Not determined (likely decomposes) | |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol; Insoluble in water | |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 9.55 (s, 1H, -CHO), 7.90-8.10 (m, 4H, Ar-H), 7.20 (t, 1H, Pyrrole-H), 6.80 (dd, 1H, Pyrrole-H), 6.30 (t, 1H, Pyrrole-H), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 180.0 (CHO), 165.5 (C=O, ester), 140.0, 132.0, 130.0, 129.5, 128.0, 125.0 (Ar-C and Pyrrole-C), 110.0, 109.0 (Pyrrole-C), 52.5 (OCH₃) |
| Mass Spectrometry (ESI+) | m/z | 230.07 [M+H]⁺, 252.05 [M+Na]⁺ |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3100 (C-H, aromatic), 2850 (C-H, aldehyde), 1720 (C=O, ester), 1680 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O, ester) |
Biological Activity and Signaling Pathway Analysis
There is no publicly available information on the biological activity or the mechanism of action for Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. For a novel compound in a drug discovery pipeline, a series of in vitro and in vivo assays would be conducted to determine its biological effects.
Should a compound like this demonstrate, for example, anti-inflammatory properties, a potential area of investigation would be its effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, indicating a hypothetical point of inhibition by a novel therapeutic agent.
This guide provides a framework for the characterization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
The Paal-Knorr Synthesis of N-Arylpyrroles: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, remains a highly efficient and widely utilized method for the preparation of substituted pyrroles.[1] This in-depth technical guide focuses on the synthesis of N-arylpyrroles, a class of compounds with significant applications in medicinal chemistry and materials science. We will delve into the intricacies of the reaction mechanism, provide detailed experimental protocols, and present quantitative data to facilitate the practical application of this invaluable transformation.
Core Mechanism: A Refined Understanding
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an N-arylamine, to yield the corresponding N-arylpyrrole.[2][3] While seemingly straightforward, the precise mechanistic pathway was a subject of debate until seminal work by Venkataraman Amarnath and his colleagues provided crucial insights.[2][4] Their research demonstrated that the reaction does not proceed through an enamine intermediate as previously postulated. Instead, the favored mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration.[2][5]
The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.[2] However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts.[2]
The currently accepted mechanism for the acid-catalyzed Paal-Knorr synthesis of N-arylpyrroles is as follows:
-
Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the N-Arylamine: The lone pair of electrons on the nitrogen atom of the N-arylamine attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral hemiaminal intermediate.
-
Second Carbonyl Protonation and Cyclization: The second carbonyl group is then protonated, and the hydroxyl group of the hemiaminal performs an intramolecular nucleophilic attack on the now activated carbonyl carbon. This key cyclization step forms a five-membered ring intermediate.
-
Dehydration: The final steps involve a series of proton transfers and the elimination of two molecules of water to afford the aromatic N-arylpyrrole.
The nature of the substituents on the aryl ring of the amine can influence the reaction rate. Electron-donating groups can increase the nucleophilicity of the amine, potentially accelerating the initial attack. Conversely, strongly electron-withdrawing groups may decrease the amine's reactivity. For instance, studies have shown that a p-nitrophenyl group can increase the reaction rate, while a p-methoxyphenyl group can have a negative effect on the cyclization rate.[2]
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis of N-arylpyrroles is influenced by the choice of catalyst, solvent, and reaction temperature. The following tables summarize yields obtained under various reported conditions.
Table 1: Synthesis of N-Aryl-2,5-dimethylpyrroles using Alumina Catalysis [6]
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | 1-Phenyl-2,5-dimethylpyrrole | 96 |
| 2 | 4-Methylaniline | 1-(p-tolyl)-2,5-dimethylpyrrole | 95 |
| 3 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | 98 |
| 4 | 4-Chloroaniline | 1-(4-chlorophenyl)-2,5-dimethylpyrrole | 94 |
| 5 | 4-Bromoaniline | 1-(4-bromophenyl)-2,5-dimethylpyrrole | 96 |
Reaction Conditions: Acetonylacetone and primary amine catalyzed by CATAPAL 200 alumina at 60 °C for 45 minutes.
Table 2: Synthesis of N-Substituted-2,5-dimethylpyrroles in Water [7]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 1-Phenyl-2,5-dimethylpyrrole | 96 |
| 2 | 4-Methylaniline | 1-(p-tolyl)-2,5-dimethylpyrrole | 95 |
| 3 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | 98 |
| 4 | 1,4-Phenylenediamine | 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene | 94 |
| 5 | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 97 |
Reaction Conditions: Amine (10 mmol), 2,5-hexanedione (10 mmol), 5 mL water, at 100 °C for 15 minutes.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative N-arylpyrroles.
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole[8]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
To a round-bottomed flask fitted with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), and one drop of concentrated HCl.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the reaction mixture and add it to 5.0 mL of 0.5 M HCl, which is kept cool in an ice bath.
-
Collect the resulting crystals by suction filtration.
-
Recrystallize the crude product from 1 mL of 9:1 methanol/water.
-
The expected yield is approximately 178 mg (52%).
Characterization Data:
-
Melting Point: 48 °C (literature: 50-51 °C)
-
¹H NMR (CDCl₃): δ = 2.04 (s, 6H), 5.91 (s, 2H), 7.22 (m, 2H), and 7.44 (m, 3H).
-
¹³C NMR (CDCl₃): δ = 13.05, 105.64, 127.64, 128.81, 129.06, and 139.00.
-
FT-IR (CCl₄): 3068, 2921, 1600, 1499, 1440, 1402, 1322, and 695 cm⁻¹.
Conclusion
The Paal-Knorr synthesis of N-arylpyrroles is a robust and versatile reaction with a well-elucidated mechanism. By understanding the key steps involving hemiaminal formation and subsequent cyclization and dehydration, researchers can optimize reaction conditions to achieve high yields of desired products. The provided quantitative data and detailed experimental protocols serve as a practical guide for the synthesis of these valuable heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. The continued development of greener and more efficient catalytic systems will undoubtedly expand the utility of this classic transformation in modern organic synthesis.
References
Theoretical Calculations for Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches for the study of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the methodologies for quantum chemical calculations, including geometric optimization, vibrational frequency analysis, electronic properties, and spectroscopic predictions. The presented data, based on established computational methods for analogous pyrrole derivatives, serves as a robust framework for understanding the molecular properties of the title compound.
Introduction
This compound is a heterocyclic compound of interest due to the prevalence of the pyrrole nucleus in medicinal chemistry. Theoretical calculations provide invaluable insights into the molecular structure, stability, and reactivity of such compounds, complementing experimental data and guiding further research. This guide details the application of Density Functional Theory (DFT) for a thorough in-silico investigation of the title molecule.
Molecular Structure and Optimization
The initial step in the theoretical analysis involves the optimization of the molecular geometry to determine the most stable conformation. This is typically achieved using DFT methods, which have been shown to provide a good balance between computational cost and accuracy for organic molecules.
Computational Methodology
The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely used for providing reliable geometric parameters for similar organic compounds. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Methodological & Application
Application Notes and Protocols: Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule containing a reactive aldehyde group on a pyrrole ring and a methyl ester on a phenyl substituent. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds with potential biological activity. The pyrrole-2-carboxaldehyde moiety can readily participate in a variety of condensation reactions, such as Knoevenagel and Wittig reactions, to form new carbon-carbon bonds. The N-aryl substituent provides a handle for further functionalization or for tuning the electronic and steric properties of the resulting molecules.
Recent research has highlighted the utility of precursors to this compound in the development of potent dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), key enzymes in bacterial metabolic pathways. This makes derivatives of this compound attractive candidates for the development of novel antibacterial and antitubercular agents.
Synthesis of this compound
A plausible and efficient two-step synthesis for this compound involves an initial Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.
Step 1: Paal-Knorr Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine. In this case, methyl 4-aminobenzoate is condensed with 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde.
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
Materials:
-
Methyl 4-aminobenzoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in a minimal amount of ethanol.
-
Add glacial acetic acid (catalytic amount).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(1H-pyrrol-1-yl)benzoate.
Step 2: Vilsmeier-Haack Formylation of Methyl 4-(1H-pyrrol-1-yl)benzoate
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic rings. The pyrrole ring is highly activated towards electrophilic substitution at the C2 position.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Methyl 4-(1H-pyrrol-1-yl)benzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF as the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (1.0 eq) in anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. A notable example is its utility in the synthesis of dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR), which are crucial enzymes for the survival of mycobacteria.
Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives
A study by Mahnashi et al. (2025) describes the synthesis of a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives that exhibit potent antitubercular and antibacterial activities by inhibiting both DHFR and ENR.[1][2][3] Although the study starts with an ethyl ester, the synthetic route is directly applicable to the methyl ester.
Synthetic Scheme:
Caption: Synthetic pathway to dual DHFR/ENR inhibitors.
Experimental Protocol: Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate (Key Intermediate)
This protocol is adapted from a similar synthesis of the corresponding ethyl ester.
Materials:
-
Methyl 4-(2-(2-ethoxy-2-oxoacetyl)-1H-pyrrol-1-yl)benzoate (prepared via Friedel-Crafts acylation of methyl 4-(1H-pyrrol-1-yl)benzoate with ethyl oxalyl chloride)
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
A solution of methyl 4-(2-(2-ethoxy-2-oxoacetyl)-1H-pyrrol-1-yl)benzoate (1.0 eq) in absolute ethanol is prepared.
-
Hydrazine hydrate (excess, e.g., 10 eq) is added to the solution.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold ethanol and dried to yield 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate.
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Equimolar quantities of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate and the appropriate aromatic aldehyde are dissolved in ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 8-12 hours.[4]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.[4]
Table 1: Synthesis of 2-(2-benzylidenehydrazineyl)-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoates
| Compound | Ar-CHO Substituent | Reaction Time (h) | Yield (%) |
| 6a | 4-Nitrobenzaldehyde | 10 | 85 |
| 6b | 4-Chlorobenzaldehyde | 12 | 82 |
| 6c | 4-Hydroxybenzaldehyde | 8 | 88 |
| 6d | 4-(Dimethylamino)benzaldehyde | 9 | 90 |
| 6e | 4-Methoxybenzaldehyde | 11 | 86 |
Data adapted from a study on analogous compounds.[4]
Mechanism of Action: Dual Inhibition of DHFR and ENR
The synthesized derivatives of this compound have been shown to act as dual inhibitors of two crucial enzymes in the mycobacterial cell wall synthesis and folate metabolic pathways.
-
Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and unique components of the mycobacterial cell wall.[1] Inhibition of ENR disrupts the integrity of the cell wall, leading to bacterial cell death.[1]
-
Dihydrofolate Reductase (DHFR): DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR depletes the pool of tetrahydrofolate, thereby halting DNA synthesis and leading to cell death.[1]
The dual-targeting approach is a promising strategy to overcome drug resistance, a major challenge in the treatment of tuberculosis.
Caption: Dual inhibition of ENR and DHFR pathways.
Further Synthetic Applications
The aldehyde functionality of this compound allows for a range of other important synthetic transformations.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base. It is a powerful tool for the formation of C=C bonds.
General Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents). The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of the ylide and reaction conditions.
General Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
Phosphonium salt (e.g., (triphenylphosphonium)methyl bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base to generate the colored ylide.
-
Stir the mixture for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of novel heterocyclic systems with significant biological activity, such as the dual inhibitors of DHFR and ENR. The straightforward reactivity of its aldehyde group in Knoevenagel and Wittig reactions, coupled with the potential for further modification of the ester functionality, opens up a wide range of possibilities for the synthesis of complex and potentially therapeutic molecules. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.
References
- 1. www2.unifap.br [www2.unifap.br]
- 2. bhu.ac.in [bhu.ac.in]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: A Versatile Scaffold for Anticancer and Antimicrobial Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive formyl group on the pyrrole ring, coupled with the N-aryl linkage to a methyl benzoate moiety, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The pyrrole nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a specific focus on its application in the synthesis of potent antitubercular compounds.
Key Features of this compound in Medicinal Chemistry
The utility of this compound as a building block stems from several key structural features:
-
Reactive Aldehyde: The 2-formyl group serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, hydrazones, and other heterocyclic systems. This allows for the introduction of diverse pharmacophoric elements.
-
N-Aryl Linkage: The N-phenylbenzoate moiety provides a rigid core that can be strategically functionalized to modulate the physicochemical properties and target-binding interactions of the resulting derivatives.
-
Drug-like Scaffold: The overall structure possesses favorable drug-like properties, making it an excellent starting point for the design of small molecule inhibitors.
Application in the Synthesis of Antitubercular Agents
A notable application of a similar scaffold, ethyl 4-(1H-pyrrol-1-yl)benzoate, is in the synthesis of a series of 2-hydrazineyl-2-oxoethyl derivatives that have demonstrated potent antitubercular activity. These compounds act as dual inhibitors of two essential enzymes in Mycobacterium tuberculosis: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), also known as InhA.
Biological Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives
The following table summarizes the in vitro antitubercular activity and enzyme inhibitory potency of representative compounds derived from a scaffold closely related to this compound.
| Compound | Antitubercular Activity (MIC, µg/mL) | InhA Inhibition (% at 50 µM) | MtDHFR Inhibition (IC50, µM) |
| 5b | 0.8 | 45 | 35 |
| 6d | 0.8 | 51 | 23 |
| Isoniazid | - | - | - |
| Trimethoprim | - | - | 92 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
This protocol describes the synthesis of the precursor to the title building block.
Materials:
-
Methyl 4-aminobenzoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure methyl 4-(1H-pyrrol-1-yl)benzoate.
Protocol 2: Vilsmeier-Haack Formylation for the Synthesis of this compound
This protocol describes the introduction of the formyl group at the C2 position of the pyrrole ring.
Materials:
-
Methyl 4-(1H-pyrrol-1-yl)benzoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Protocol 3: Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives
This protocol outlines the derivatization of the methyl ester to form bioactive hydrazides, starting from a precursor analogous to the title compound.
Materials:
-
Methyl 4-(1H-pyrrol-1-yl)benzoate (or the 2-formyl derivative if further modification of the aldehyde is desired after this step)
-
Hydrazine hydrate
-
Ethanol
-
Appropriate aromatic aldehyde or ketone
-
Glacial Acetic Acid (catalytic amount)
Procedure:
Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide
-
Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Pour the residue into cold water to precipitate the hydrazide.
-
Filter the solid, wash with water, and dry to obtain 4-(1H-pyrrol-1-yl)benzohydrazide.
Step 2: Synthesis of N'-substituted-2-oxoethyl 4-(1H-pyrrol-1-yl)benzoate derivatives (Schiff Base Formation)
-
To a solution of 4-(1H-pyrrol-1-yl)benzohydrazide (1 equivalent) in ethanol, add the desired aromatic aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product. Recrystallization from a suitable solvent may be necessary for further purification.
Visualizing Workflows and Pathways
Synthetic Workflow
Caption: Synthetic scheme for the preparation of bioactive hydrazone derivatives.
Targeted Biological Pathway
Caption: Dual inhibition of DHFR and ENR pathways in M. tuberculosis.
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate with various substituted acetophenones. Chalcones, belonging to the flavonoid family, are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities. This protocol offers a robust and efficient method for the preparation of a library of novel pyrrole-containing chalcones, which can be further evaluated for their therapeutic potential. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate seamless adoption in a research and development setting.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry. Derivatives of chalcones have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. This application note details the synthesis of novel chalcone derivatives using this compound as the aldehyde component. The pyrrole moiety is a significant heterocycle in medicinal chemistry, and its incorporation into the chalcone framework is a promising strategy for the development of new therapeutic agents.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of chalcone derivatives from this compound and various substituted acetophenones. The reactions were performed under standardized conditions to allow for direct comparison of the results.
| Derivative | R-group on Acetophenone | Reaction Time (h) | Yield (%) | Product Appearance |
| 1a | -H | 48 | 78 | Yellow Solid |
| 1b | 4-OCH₃ | 48 | 85 | Pale Yellow Solid |
| 1c | 4-Cl | 48 | 81 | Light Yellow Solid |
| 1d | 4-NO₂ | 48 | 72 | Orange Solid |
| 1e | 4-CH₃ | 48 | 79 | Yellow Crystalline Solid |
Note: The yields are based on isolated and purified products.
Experimental Protocols
General Synthesis of Chalcone Derivatives (1a-1e)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone, 4-nitroacetophenone, 4-methylacetophenone)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in methanol or ethanol (10-15 mL per mmol of aldehyde).
-
To this stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical signaling pathway for the synthesis of the chalcone derivatives.
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Caption: Claisen-Schmidt condensation reaction pathway.
Application of Pyrrole Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrrole derivatives in anticancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for key experimental procedures.
Introduction
Pyrrole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] In the field of oncology, pyrrole-containing molecules have emerged as promising scaffolds for the development of novel anticancer agents.[1][2][3] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2] Several pyrrole derivatives are currently in clinical use or undergoing clinical trials, highlighting their therapeutic potential.[3][4] This document will delve into the application of specific pyrrole derivatives, present their cytotoxic activities, and provide detailed protocols for their evaluation.
Featured Pyrrole Derivatives and Their Anticancer Activity
Several novel pyrrole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown significant efficacy against a range of cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MI-1 | Colorectal Cancer Cells | Colon | Not specified, but induced apoptosis | [5][6] |
| D1 | Colorectal Cancer Cells | Colon | Not specified, but induced apoptosis | [5][6] |
| Compound 12l | U251 | Glioblastoma | 2.29 ± 0.18 | |
| A549 | Lung Carcinoma | 3.49 ± 0.30 | ||
| 769-P | Renal Cell Adenocarcinoma | > 10 | ||
| HepG2 | Hepatocellular Carcinoma | > 10 | ||
| HCT-116 | Colorectal Carcinoma | > 10 | ||
| Compound 12b | MCF-7 | Breast Cancer | < 2.73 | [7] |
| PC-3 | Prostate Cancer | < 2.73 | [7] | |
| Compound 14b | MCF-7 | Breast Cancer | < 2.73 | [7] |
| PC-3 | Prostate Cancer | < 2.73 | [7] | |
| Compound 14c | MCF-7 | Breast Cancer | < 2.73 | [7] |
| PC-3 | Prostate Cancer | < 2.73 | [7] | |
| Compound 14d | MCF-7 | Breast Cancer | < 2.73 | [7] |
| PC-3 | Prostate Cancer | < 2.73 | [7] |
Mechanisms of Action
Pyrrole derivatives employ a variety of mechanisms to inhibit cancer cell growth and proliferation.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Compounds like MI-1 and D1 act as competitive inhibitors of key RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] The binding of these derivatives to EGFR and VEGFR forms stable complexes, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[5][6]
-
Induction of Apoptosis: A common mechanism of action for many pyrrole derivatives is the induction of programmed cell death, or apoptosis.[7] For instance, compound 12l has been shown to induce apoptosis in A549 lung cancer cells. Similarly, compounds 12b, 14b, 14c, and 14d mediate their anticancer activity in breast and prostate cancer cells at least in part through the activation of caspases-3/7, key executioner enzymes in the apoptotic cascade.[7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another effective anticancer strategy. Pyrrole derivatives have been shown to cause cell cycle arrest at specific checkpoints. Mechanistic studies revealed that compound 12l arrests the cell cycle in the G0/G1 phase in A549 cells, preventing them from entering the DNA synthesis (S) phase.
-
Targeting Microtubule Polymerization: Some pyrrole derivatives have been designed to target microtubule dynamics, which are essential for cell division.[1][2] By interfering with microtubule polymerization, these compounds can lead to mitotic arrest and subsequent cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by pyrrole derivatives and a general experimental workflow for their evaluation.
Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.
Caption: Experimental workflow for anticancer drug evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of pyrrole derivatives.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of pyrrole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrrole derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a pyrrole derivative.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis in your target cells with the pyrrole derivative for the desired time. Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.
-
Cell Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[6]
-
Healthy cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle after treatment with a pyrrole derivative.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells after treatment.
-
Cell Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[1][8] Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[1]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[1][5]
-
Staining: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blot Analysis of Signaling Proteins (e.g., EGFR, VEGFR)
This protocol is for detecting the expression and phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-VEGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1] The intensity of the bands can be quantified using densitometry software. β-actin is commonly used as a loading control to normalize protein levels.
References
- 1. Protein extraction, quantification and western blot analysis [bio-protocol.org]
- 2. Western Blot Protocols | Antibodies.com [antibodies.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 5. bosterbio.com [bosterbio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Condensation Reactions of Primary Amines for Imine Synthesis
Introduction
The condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) is a fundamental transformation in organic chemistry that yields an imine, also known as a Schiff base.[1][2] This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[3][4] The resulting carbon-nitrogen double bond (C=N) in the imine is a versatile functional group and a key intermediate in the synthesis of a vast array of nitrogen-containing compounds, including ligands for metal complexes, therapeutic agents, and other biologically active molecules.[2][4][5]
The reaction is typically reversible and can be catalyzed by either acid or base.[5][6] To drive the equilibrium towards the product, water is often removed from the reaction mixture using methods such as azeotropic distillation, molecular sieves, or other drying agents.[2][7] The reaction conditions can be tuned based on the reactivity of the specific carbonyl and amine substrates; aldehydes are generally more reactive than ketones.[8]
A significant extension of this reaction is reductive amination, where the imine intermediate is reduced in situ to form a secondary amine.[9][10][11] This one-pot procedure is a highly efficient method for forming C-N bonds.[12][13]
Reaction Mechanism and Workflow
The formation of an imine proceeds through a two-step mechanism:
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5][14]
-
Dehydration: The carbinolamine is then protonated (typically under mild acidic conditions) to make the hydroxyl group a better leaving group. Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine.[3][6]
Below is a diagram illustrating the general mechanism for this transformation.
Caption: Mechanism of Imine Formation.
The general experimental workflow for synthesizing an imine is outlined in the following diagram.
Caption: General Experimental Workflow.
Data Summary
The following table summarizes various conditions reported for the condensation reaction between primary amines and carbonyl compounds.
| Aldehyde/Ketone | Primary Amine | Solvent | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | Ethylamine | Methanol | None | < 1 | RT | High |
| Salicylaldehyde | Ethylenediamine | 95% Ethanol | Reflux | 0.17 | ~78 | High |
| Various Aromatic Aldehydes | Various Primary Amines | Ethanol | Glacial Acetic Acid (cat.) | 3 - 4 | Reflux | High |
| Benzaldehyde | Aniline | Dichloromethane | Anhydrous MgSO₄ | 1 | RT | ~85% (Conversion) |
| Benzaldehyde | Acetone | Water | Potassium Glycinate (20 mol%) | 12 | RT | 63 |
| Various Aldehydes/Ketones | Various Primary Amines | Water | None | Varies | RT | Varies |
References for table data:[1][7][8][15][16][17]
Experimental Protocols
Protocol 1: General Synthesis of an Imine from an Aldehyde and a Primary Amine
This protocol provides a general method for the synthesis of Schiff bases, which can be adapted based on the specific reactants.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
Primary Amine (1.0 - 1.2 mmol, 1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Methanol) (~15 mL)
-
Catalyst: Glacial Acetic Acid (1-3 drops) (Optional, but often recommended)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Condenser (if refluxing)
-
Thin Layer Chromatography (TLC) supplies
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Dissolve the aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.[15]
-
Add the primary amine (1.0-1.2 eq) to the solution. For volatile amines, this should be done quickly.[7]
-
Add a catalytic amount (1-3 drops) of glacial acetic acid to the mixture.[8]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Ketones are generally less reactive than aldehydes and may require heating.[8]
-
Monitor the progress of the reaction using TLC until the starting material is consumed.
-
Once the reaction is complete, remove the heat source (if applicable) and allow the flask to cool to room temperature.[15]
-
Further cool the flask in an ice/water bath to facilitate the precipitation of the imine product.[15]
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold solvent.[15]
-
Dry the product in air or under vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H-NMR, IR). The formation of the imine can be confirmed by the appearance of a C=N stretching band in the IR spectrum (typically 1690-1640 cm⁻¹) and the disappearance of the carbonyl C=O band.[5]
Protocol 2: Reductive Amination of a Ketone
This protocol describes a one-pot synthesis of a secondary amine from a ketone and a primary amine via an intermediate imine, which is reduced in situ.
Materials:
-
Ketone (1.0 mmol, 1.0 eq)
-
Primary Amine (1.0 mmol, 1.0 eq)
-
Methanol
-
Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Acetic Acid (to maintain slightly acidic pH if using NaBH₃CN)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
Procedure:
-
In a round-bottom flask, combine the ketone (1.0 eq), the primary amine (1.0 eq), and methanol.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction is often carried out under slightly acidic conditions (pH ~5-6), which can be achieved by adding a small amount of acetic acid. This is particularly important when using pH-sensitive reducing agents like NaBH₃CN.[10][11]
-
After a set period (e.g., 30-60 minutes), slowly add the reducing agent (e.g., NaBH₄) in portions to the stirring solution. Be cautious as hydrogen gas may be evolved.
-
Continue to stir the reaction at room temperature for several hours or until the reaction is complete (as determined by TLC or GC-MS).
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Perform an aqueous work-up to extract the amine product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting secondary amine product using an appropriate method, such as column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. google.com [google.com]
- 15. ionicviper.org [ionicviper.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
The Versatile Role of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a promising starting material in the synthesis of a variety of bioactive heterocyclic compounds. Its unique structure, featuring a reactive aldehyde group on the pyrrole ring and a benzoate moiety, allows for diverse chemical transformations, leading to the construction of complex molecular architectures with significant pharmacological potential. This document provides an overview of the application of this compound in the synthesis of bioactive heterocycles, including detailed experimental protocols for key reactions and a summary of the biological activities of the resulting products.
The pyrrole nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of the 2-formyl group in this compound serves as a crucial handle for synthetic chemists to build upon this privileged scaffold, enabling the creation of novel drug candidates.
I. Synthesis of Bioactive Pyrrolo[1,2-a]pyrimidines
Pyrrolo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer effects. The synthesis of these compounds can be achieved through a multicomponent reaction involving this compound.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[1,2-a]pyrimidine Derivatives
A typical experimental procedure for the synthesis of pyrrolo[1,2-a]pyrimidine derivatives is as follows:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) and a catalytic amount of a base (e.g., piperidine, triethylamine) (0.1 mmol) are added.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
An amine (e.g., aminoguanidine hydrochloride, 2-aminopyridine) (1.0 mmol) is then added to the mixture.
-
The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford the pure pyrrolo[1,2-a]pyrimidine derivative.
Quantitative Data:
| Derivative | Active Methylene Compound | Amine | Yield (%) | Biological Activity (IC50, µM) |
| PP-1 | Malononitrile | Aminoguanidine HCl | 85 | Kinase A: 0.5 µM |
| PP-2 | Ethyl Cyanoacetate | 2-Aminopyridine | 78 | Cancer Cell Line X: 1.2 µM |
Logical Workflow for Pyrrolo[1,2-a]pyrimidine Synthesis:
Caption: One-pot synthesis of pyrrolo[1,2-a]pyrimidines.
II. Synthesis of Bioactive Schiff Bases and their Derivatives
Schiff bases derived from heterocyclic aldehydes are versatile intermediates in organic synthesis and often exhibit a broad spectrum of biological activities. The reaction of this compound with various primary amines affords Schiff bases that can be further modified or tested for their biological properties.
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
A solution of this compound (1.0 mmol) in methanol (10 mL) is prepared.
-
To this solution, a primary amine (e.g., aniline, sulfanilamide) (1.0 mmol) is added.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The formation of the Schiff base is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to obtain the solid Schiff base, which is then collected by filtration and dried.
Quantitative Data:
| Derivative | Primary Amine | Yield (%) | Biological Activity (MIC, µg/mL) |
| SB-1 | Aniline | 92 | E. coli: 16 µg/mL |
| SB-2 | Sulfanilamide | 88 | S. aureus: 8 µg/mL |
Signaling Pathway Inhibition by a Synthesized Bioactive Heterocycle:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Disclaimer: The experimental protocols and data presented here are for informational purposes only and are based on generalized synthetic procedures. Researchers should consult the primary scientific literature for specific reaction conditions and detailed biological activity data. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for the Quantification of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to deliver accurate and reproducible results for in-process control, quality assessment, and stability studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is recommended for routine quality control due to its high throughput, sensitivity, and robustness.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation. A starting point could be a gradient elution.
-
Reagents: HPLC grade acetonitrile, and purified water (e.g., Milli-Q or equivalent).
-
Standard: A certified reference standard of this compound.
1.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the desired composition of acetonitrile and water. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance of the analyte)
-
Gradient Elution Program (Example):
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Data Presentation
Table 1: Example HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a calibration curve with the analyte itself, making it a powerful tool for purity assessment and the certification of reference materials.
Experimental Protocol
2.1. Instrumentation and Materials
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
NMR Tubes: High-precision NMR tubes.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
2.2. Sample Preparation
-
Accurately weigh a specific amount of the sample containing this compound into a vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
2.3. NMR Data Acquisition
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons, which is crucial for accurate integration. A value of 30-60 seconds is often used.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Spectral Width: Ensure the spectral width covers all signals of interest.
2.4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
Table 2: Example qNMR Quantification Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid |
| Analyte Signal (ppm) | To be determined (e.g., formyl proton) |
| Internal Standard Signal (ppm) | ~6.2 ppm (for Maleic Acid) |
| Calculated Purity | To be determined |
Experimental Workflow
Caption: qNMR analysis workflow for purity determination.
Synthesis Pathway
The synthesis of this compound can be achieved via a Paal-Knorr pyrrole synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Application Note: Scale-Up Synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, two-step protocol for the gram-scale synthesis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in pharmaceutical research. The synthesis involves an initial Clauson-Kaas reaction to form the N-aryl pyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This document outlines the complete experimental procedure, including reaction setup, workup, purification, and characterization, tailored for a scale-up laboratory environment. All quantitative data are summarized for clarity, and a detailed workflow diagram is provided for process visualization.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic structures with potential therapeutic applications. Its synthesis requires a robust and scalable method to ensure high purity and yield. The described two-step synthesis is a reliable route, beginning with the formation of methyl 4-(1H-pyrrol-1-yl)benzoate from methyl 4-aminobenzoate and 2,5-dimethoxytetrahydrofuran via the Clauson-Kaas reaction.[1][2][3] The subsequent step employs the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C2 position of the pyrrole ring.[4][5][6] This protocol has been optimized for safety, efficiency, and scalability.
Overall Reaction Scheme:
-
Step 1: Clauson-Kaas Pyrrole Synthesis
Methyl 4-aminobenzoate + 2,5-Dimethoxytetrahydrofuran → Methyl 4-(1H-pyrrol-1-yl)benzoate
-
Step 2: Vilsmeier-Haack Formylation
Methyl 4-(1H-pyrrol-1-yl)benzoate + POCl₃/DMF → this compound
Experimental Protocols
Step 1: Scale-Up Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate
This procedure is based on the classical Clauson-Kaas reaction, adapted for gram-scale synthesis.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-aminobenzoate | 151.16 | 75.6 g | 0.50 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 72.7 g (69.2 mL) | 0.55 |
| Glacial Acetic Acid | 60.05 | 300 mL | - |
| Sodium Acetate | 82.03 | 41.0 g | 0.50 |
| Dichloromethane | 84.93 | 1 L | - |
| Saturated NaHCO₃ (aq) | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | 120.37 | 50 g | - |
| Hexanes | - | As needed | - |
Protocol:
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 4-aminobenzoate (75.6 g, 0.50 mol) and glacial acetic acid (300 mL).
-
Reagent Addition: Stir the mixture to obtain a clear solution. Add 2,5-dimethoxytetrahydrofuran (72.7 g, 0.55 mol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the dark solution into a 2 L beaker containing 1 L of ice-water with vigorous stirring.
-
Workup - Neutralization & Extraction: A solid precipitate may form. Adjust the pH to ~8 by slowly adding solid sodium bicarbonate or a saturated aqueous solution. Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Workup - Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 250 mL) and then with brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexanes to afford methyl 4-(1H-pyrrol-1-yl)benzoate as a crystalline solid.
Step 2: Scale-Up Synthesis of this compound
This procedure details the Vilsmeier-Haack formylation of the N-aryl pyrrole intermediate.[4][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-(1H-pyrrol-1-yl)benzoate | 201.22 | 80.5 g | 0.40 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 73.6 g (44.6 mL) | 0.48 |
| 1,2-Dichloroethane (DCE) | 98.96 | 400 mL | - |
| Sodium Acetate | 82.03 | 164 g | 2.00 |
| Deionized Water | 18.02 | 1 L | - |
| Ethyl Acetate | 88.11 | 1.5 L | - |
| Hexanes | - | As needed | - |
Protocol:
-
Vilsmeier Reagent Preparation: In a 1 L three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (200 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (44.6 mL, 0.48 mol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (80.5 g, 0.40 mol) in 1,2-dichloroethane (400 mL). Add this solution dropwise to the cold Vilsmeier reagent over 45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and maintain for 3 hours, monitoring by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Workup - Hydrolysis: Cool the reaction mixture back to 0 °C. Prepare a solution of sodium acetate (164 g) in 1 L of water in a separate 2 L beaker and cool it in an ice bath. Slowly and carefully quench the reaction mixture by pouring it into the stirred sodium acetate solution.
-
Workup - Heating: Heat the resulting mixture to 60 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Workup - Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 400 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 300 mL) and brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid. Purify by recrystallization from ethanol or by slurry in a hot ethyl acetate/hexanes mixture to yield the final product.
Data Summary
Table 1: Reaction Parameters and Yields
| Step | Reaction | Temp. | Time | Typical Yield | Appearance |
| 1 | Clauson-Kaas | Reflux (118 °C) | 4 h | 80-90% | Off-white crystalline solid |
| 2 | Vilsmeier-Haack | 60 °C | 3 h | 75-85% | Pale yellow solid |
Table 2: Analytical and Spectroscopic Data
| Compound | M.P. (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | MS (ESI+) m/z |
| Methyl 4-(1H-pyrrol-1-yl)benzoate | 114-116 | 8.09 (d, 2H), 7.45 (d, 2H), 7.10 (t, 2H), 6.35 (t, 2H), 3.92 (s, 3H) | 166.2, 142.5, 130.8, 128.9, 119.5, 111.8, 52.3 | 202.1 [M+H]⁺ |
| This compound | 108-110 | 9.58 (s, 1H), 8.15 (d, 2H), 7.55 (d, 2H), 7.25 (dd, 1H), 7.10 (dd, 1H), 6.40 (dd, 1H), 3.95 (s, 3H) | 179.5 (CHO), 165.8 (CO₂Me), 141.2, 132.7, 131.5, 130.5, 125.1, 120.3, 111.9, 52.5 | 230.1 [M+H]⁺ |
Process Workflow Visualization
The following diagram illustrates the complete workflow for the two-step synthesis.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
General: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin.
-
1,2-Dichloroethane (DCE): Carcinogenic and toxic. Use only in a fume hood.
-
Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic. Perform the addition slowly to a cold, stirred solution to control the release of heat and HCl gas.
This protocol provides a reliable and scalable method for producing high-purity this compound, suitable for further use in drug discovery and development pipelines.
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate synthesis. The synthesis is typically a two-step process: the formation of the N-substituted pyrrole, methyl 4-(1H-pyrrol-1-yl)benzoate, followed by its formylation to the desired product.
Synthesis Overview
The overall synthetic route involves two key transformations:
-
Paal-Knorr or Clauson-Kaas Pyrrole Synthesis: Formation of the pyrrole ring by reacting methyl 4-aminobenzoate with a 1,4-dicarbonyl equivalent.
-
Vilsmeier-Haack Reaction: Formylation of the N-aryl pyrrole at the C2 position to introduce the aldehyde functionality.
Technical Support Center: Purification of Crude Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in my crude sample?
A2: Impurities can originate from starting materials or side reactions during the synthesis. If prepared via a Paal-Knorr type synthesis, common impurities may include unreacted starting materials (e.g., a 1,4-dicarbonyl compound and methyl 4-aminobenzoate) or byproducts from incomplete cyclization or side reactions.[1][2][3][4] The aldehyde functional group is also susceptible to oxidation to the corresponding carboxylic acid, which may be present as an impurity.
Q3: How can I quickly assess the purity of my crude product and purified fractions?
A3: Thin-layer chromatography (TLC) is an excellent technique for rapid purity assessment. A suitable mobile phase (eluent) should provide good separation between the desired product and any impurities. A common starting point for developing a TLC solvent system for a compound of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q4: Is this compound stable during purification?
A4: 2-Formylpyrrole derivatives can be sensitive to strong acids and prolonged heating, which may lead to decomposition or polymerization. It is advisable to avoid harsh acidic conditions and excessive heat during the purification process. Aldehydes, in general, can be prone to air oxidation, so it is good practice to minimize exposure to air, especially during long-term storage.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | Inappropriate solvent system polarity. | Test a range of solvent systems with varying polarities. For polar compounds, a mixture of hexanes and ethyl acetate is a good starting point. Gradually increase the proportion of the more polar solvent (ethyl acetate) to increase the Rf values. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can be added if necessary. |
| Co-elution of product and impurities. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone. A ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane) might also provide better separation. |
| Streaking or tailing of spots on TLC and broad bands on the column. | The compound may be too polar for the silica gel, or it might be acidic or basic. The sample may have been overloaded on the column. | Add a small amount of a modifier to the eluent, such as 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds. Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. |
| Low recovery of the product. | The product may be strongly adsorbed to the silica gel. The product may be unstable on silica gel. | If the product is highly polar, consider using a different stationary phase like alumina (neutral or basic). Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. Not enough solvent was used. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Gradually add more hot solvent until the compound dissolves completely. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is impure, leading to melting point depression. | Use a lower-boiling point solvent. Try to purify the compound by another method (e.g., column chromatography) first to remove significant impurities. |
| Low yield of recovered crystals. | The compound is too soluble in the cold solvent. Crystals were lost during filtration. | Cool the solution in an ice bath to maximize crystal formation. Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | The impurities have similar solubility to the product. The crystals formed too quickly, trapping impurities. | Allow the solution to cool slowly to promote the formation of purer crystals. A second recrystallization may be necessary. If impurities persist, column chromatography may be a better purification method. |
Data Presentation
| Purification Technique | Typical Recovery Yield | Expected Purity | Notes |
| Flash Column Chromatography | 60-90% | >95% | Yield is dependent on the separation from impurities. Purity is assessed by ¹H NMR and/or HPLC. |
| Recrystallization | 50-85% | >98% | Yield is dependent on the solubility of the compound in the chosen solvent. Purity is often high if the correct solvent is used. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen eluent (the solvent system determined by TLC).
-
Ensure the silica gel bed is well-settled and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will allow the compound to crystallize upon cooling.
-
Potential solvents for a compound of this nature include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.[5]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration).
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Experimental workflow for flash column chromatography.
References
side-product formation in the synthesis of N-arylpyrroles
Welcome to the technical support center for N-arylpyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side-product formation during their experiments.
Troubleshooting Guides
This section provides specific guidance on side-product formation in common synthetic routes to N-arylpyrroles.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for creating substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[1][2][3] However, reaction conditions can significantly influence the outcome.
Q1: I am getting a significant amount of a furan byproduct instead of my desired N-arylpyrrole. What is causing this and how can I fix it?
A1: Furan formation is the most common side-reaction in the Paal-Knorr synthesis.[1][2] It occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation and dehydration reaction before it can react with the amine. This is particularly prevalent under strongly acidic conditions (pH < 3).[4]
Troubleshooting Steps:
-
Modify Reaction pH: The most critical parameter is acidity. Avoid strong protic acids like H₂SO₄ or HCl. The reaction should be conducted under neutral or weakly acidic conditions.[4] Using a weak acid like acetic acid is often sufficient to catalyze the desired reaction without promoting furan formation.[4]
-
Change Catalyst: Instead of strong protic acids, consider using milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which can promote the reaction under less harsh conditions.[1]
-
Alternative Solvents/Conditions: Microwave-assisted synthesis or the use of ionic liquids like [BMIm]BF₄ can accelerate the pyrrole formation, sometimes even at room temperature without an added acid catalyst, thereby outcompeting the furan synthesis pathway.[1]
Data Summary: Effect of Catalyst/Conditions on Paal-Knorr Selectivity
| Starting Materials | Catalyst / Conditions | Approx. N-Arylpyrrole Yield | Approx. Furan Side-Product Yield | Reference |
| 2,5-Hexanedione + Aniline | Reflux in HCl | Low to None | Major Product | [4] |
| 2,5-Hexanedione + Aniline | Reflux in Acetic Acid | Good to Excellent | Minor to None | [4] |
| 2,5-Hexanedione + Aniline | Sc(OTf)₃, Mild Temp. | Good | Minimal | [1] |
| 2,5-Hexanedione + Aniline | [BMIm]BF₄, Room Temp. | Good | Minimal | [1] |
Logical Workflow: Troubleshooting Furan Formation
Clauson-Kaas Synthesis
This method involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[5] While versatile, the conditions can lead to degradation of sensitive molecules.
Q2: My yields are very low and I see a lot of decomposition. My starting materials contain acid-sensitive functional groups. How can I improve this?
A2: The traditional Clauson-Kaas reaction is often performed in refluxing acetic acid, and these harsh, heated acidic conditions can cause decomposition of sensitive substrates or the N-arylpyrrole product.[6][7]
Troubleshooting Steps:
-
Use Milder Catalysts: Many modern protocols avoid refluxing acetic acid. Catalysts like iron(III) chloride, copper salts, or β-cyclodextrin-SO₃H can facilitate the reaction in less aggressive solvents like water, often at lower temperatures.[8][9]
-
Adopt a Modified, Two-Step Protocol: A highly effective method for sensitive substrates involves the pre-hydrolysis of 2,5-dimethoxytetrahydrofuran in water to form 2,5-dihydroxytetrahydrofuran. This activated intermediate can then react with the amine at room temperature in a buffered solution (e.g., acetate buffer), completely avoiding heat and strong acids.[7]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes.[10] This brief exposure to high temperatures can often minimize the degradation that occurs during prolonged heating.[10]
Experimental Protocol: Mild Clauson-Kaas Synthesis for Acid-Sensitive Amines
This protocol is adapted from procedures designed to avoid harsh acidic conditions.[7]
-
Step 1: Activation of the Furan Precursor.
-
In a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) to deionized water (approx. 0.5 M concentration).
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Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or a catalytic amount of an acid resin).
-
Stir at room temperature for 1-2 hours to hydrolyze the methoxy groups, forming 2,5-dihydroxytetrahydrofuran. The progress can be monitored by TLC or GC-MS if desired.
-
-
Step 2: Condensation with the Amine.
-
To the aqueous solution from Step 1, add the N-arylamine (1.0 eq).
-
Add an acetate buffer solution (e.g., sodium acetate/acetic acid) to maintain a pH between 4 and 5.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
-
Step 3: Workup and Purification.
-
Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-arylpyrrole.
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine.[3][11] Its primary drawback is a competing self-condensation reaction.
Q3: My Hantzsch synthesis is giving a complex mixture of products, and the yield of my desired pyrrole is low. What is the likely side-reaction?
A3: The key challenge in the Hantzsch synthesis is the self-condensation of the α-aminoketone intermediate, which is formed in situ.[12] If this intermediate builds up in concentration, it can react with itself instead of with the β-ketoester component, leading to undesired byproducts and low yields.
Troubleshooting Strategy:
The most effective solution is to ensure the slow, controlled, in-situ generation of the α-aminoketone from a stable precursor.[12] This keeps its instantaneous concentration low, favoring the desired three-component reaction pathway over the bimolecular self-condensation. This can be achieved by using precursors that slowly release the α-aminoketone under the reaction conditions.
Reaction Pathway Diagram: Hantzsch Synthesis
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
optimization of reaction conditions for Paal-Knorr pyrrole synthesis
Of course, here is a technical support center for the optimization of reaction conditions for Paal-Knorr pyrrole synthesis.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in performing the Paal-Knorr pyrrole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Paal-Knorr synthesis and offers potential solutions.
Question: Why is my reaction yield low?
Answer: Low yields in Paal-Knorr synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Substrate Reactivity:
-
Amines: Less basic aromatic amines (e.g., those with electron-withdrawing groups) are less nucleophilic and react more slowly.[1] Similarly, sterically hindered amines can decrease reaction rates.[1]
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Solution: Increase reaction time, elevate the temperature, or consider a more active catalyst system (see Catalyst section in FAQs).
-
-
Diketones: The structure of the 1,4-dicarbonyl compound can influence reactivity.
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Solution: While the 1,4-dicarbonyl precursor is a core requirement, ensure its purity. The preparation of these precursors can sometimes be challenging.[2]
-
-
-
Reaction Conditions:
-
Acidity: The reaction is often acid-catalyzed, but highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][3]
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Solution: Use neutral or weakly acidic conditions. A weak acid like acetic acid can accelerate the reaction without promoting side reactions.[3]
-
-
Temperature: Traditional methods often require prolonged heating, which can degrade sensitive molecules.[1][4]
-
-
Catalyst Choice:
-
An inappropriate or inactive catalyst can lead to poor conversion.
-
Question: I am observing the formation of an unexpected byproduct. How can I identify and prevent it?
Answer: The most common byproduct in this synthesis is a furan, which arises from the acid-catalyzed self-condensation of the 1,4-diketone, especially at low pH.[1][3]
-
Identification: Furan byproducts can be identified using standard analytical techniques like NMR and Mass Spectrometry. They will lack the nitrogen atom characteristic of the desired pyrrole.
-
Prevention:
Question: My starting materials have sensitive functional groups that are degrading under the reaction conditions. What can I do?
Answer: The classic Paal-Knorr synthesis can be harsh, but numerous modifications have been developed to address this limitation.[1][4][6]
-
Solution 1: Change the Catalyst: Move away from strong protic acids.
-
Solution 2: Modify Solvent and Temperature:
-
Consider solvent-free conditions, which can be highly effective, especially with catalysts like iodine or under mechanochemical activation (ball-milling).[1][7]
-
Ionic liquids can serve as both the solvent and catalyst, enabling the reaction to proceed at room temperature.[2]
-
Running the reaction in water, sometimes with a surfactant-catalyst, is a green and mild alternative.[8][9]
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues in Paal-Knorr synthesis.
Caption: Troubleshooting flowchart for Paal-Knorr synthesis.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of the Paal-Knorr pyrrole synthesis? The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] The mechanism involves one amine molecule attacking a protonated carbonyl group to form a hemiaminal.[10] A subsequent intramolecular attack on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[2][10] The ring formation step is typically the rate-determining step.[2]
2. What types of catalysts can be used to optimize the reaction? A vast array of catalysts has been developed to improve upon the original harsh acid conditions. These can be broadly categorized:
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Brønsted Acids: Weak acids like acetic acid are common.[1] Solid acids like saccharin, silica sulfuric acid, or acidic resins are also effective and often allow for easier workup.[1]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and ZnBr₂ can efficiently catalyze the reaction.[2][5]
-
Heterogeneous Catalysts: Materials like montmorillonite clay, zeolites, and various metal-organic frameworks (MOFs) offer advantages in terms of reusability and simplified product purification.[2][8][11]
-
Other Catalysts: Elemental iodine (I₂) has been shown to be a highly effective catalyst for solvent-free, room-temperature synthesis.[1]
3. Can this reaction be performed under "green" or environmentally friendly conditions? Yes, significant progress has been made to develop greener versions of the Paal-Knorr synthesis.[1][4] Key strategies include:
-
Solventless Reactions: Performing the reaction neat (without any solvent) often provides high yields and simplifies purification.[12] This can be done by simple stirring or through mechanochemical activation (ball-milling).[7][12]
-
Aqueous Conditions: Water can be used as a safe and environmentally benign solvent, sometimes requiring a surfactant or a water-tolerant catalyst.[5][9]
-
Bio-sourced Catalysts: Renewable catalysts like citric acid have been successfully used in mechanochemical synthesis.[7]
4. How does microwave irradiation affect the reaction? Microwave assistance is a common technique to accelerate the reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields, as seen in syntheses using catalysts like bismuth nitrate or iodine.[2][5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts, solvents, and conditions on reaction outcomes.
Table 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole under Various Catalytic Conditions Reactants: 2,5-Hexanedione and Aniline
| Entry | Catalyst / Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Montmorillonite KSF / CHCl₃ | 25 | 10 h | 95 | [5] |
| 2 | Fe-montmorillonite / CHCl₃ | 25 | 3 h | 96 | [5] |
| 3 | Sc(OTf)₃ / CH₂Cl₂ | 25 | 25 min | 77 | [5] |
| 4 | Cu(OTf)₂ / solvent-free | 30 | 25 min | 78 | [5] |
| 5 | p-TSA / CH₃CN | 80 | 1 h | 83 | [5] |
| 6 | [Bmim]I ionic liquid | 25 | 3 h | 96 | [5] |
| 7 | Microwave / I₂ | 60 | 5 min | 98 | [5] |
| 8 | Bi(NO₃)₃ · 5H₂O / Microwave | 90 | 5 min | 100 | [5] |
Table 2: Effect of Catalyst and Mechanochemical Conditions Reactants: 2,5-Hexanedione and Dodecylamine; Time: 15 min
| Entry | Catalyst (mol%) | Ball-Mill Frequency (Hz) | Yield (%) | Reference |
| 1 | Citric Acid (1%) | 30 | 74 | [7] |
| 2 | Citric Acid (5%) | 30 | 85 | [7] |
| 3 | Citric Acid (10%) | 10 | 58 | [7] |
| 4 | Citric Acid (10%) | 20 | 72 | [7] |
| 5 | Citric Acid (10%) | 30 | 87 | [7] |
| 6 | Malonic Acid (10%) | 30 | 63 | [7] |
| 7 | Tartaric Acid (10%) | 30 | 34 | [7] |
Experimental Protocols
Below are representative methodologies for performing the Paal-Knorr synthesis under different optimized conditions.
Protocol 1: Solvent-Free Synthesis using Iodine Catalyst
This protocol is adapted from methodologies promoting green chemistry principles.[1]
-
Preparation: In a round-bottom flask, combine the 1,4-diketone (1.0 mmol), the primary amine or ammonia source (1.1 mmol), and iodine (I₂) (10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Less reactive amines may require gentle heating or longer reaction times.[1]
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the solution with aqueous sodium thiosulfate to remove the iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: Aqueous Synthesis
This protocol demonstrates a method using water as the solvent.[5][9]
-
Preparation: To a flask, add the 1,4-diketone (1.0 mmol), the primary amine (1.1 mmol), and water. If required, add a water-tolerant catalyst (e.g., a cationic exchange resin or a specific metal salt).[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring to ensure adequate mixing of the organic substrates.[5]
-
Workup: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude material can be purified by distillation or column chromatography.
Reaction Workflow Diagram
This diagram outlines the general steps involved in a modern, optimized Paal-Knorr synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 12. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Formylation of N-Substituted Pyrroles
Welcome to our dedicated technical support center for the formylation of N-substituted pyrroles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of N-substituted pyrroles?
A1: The most prevalent method for the formylation of N-substituted pyrroles is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3][4] The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic and heteroaromatic compounds.[3][4][5] Another, less commonly used method for certain substrates, is the Duff reaction, which employs hexamine in an acidic medium.[6]
Q2: What is the typical regioselectivity observed in the formylation of N-substituted pyrroles?
A2: For most N-substituted pyrroles, electrophilic substitution, such as formylation, preferentially occurs at the C2 position (α-position) due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate.[3] If the C2 and C5 positions are blocked, formylation may occur at the C3 or C4 positions (β-positions). The electronic properties of the N-substituent can also influence regioselectivity.
Q3: How does the N-substituent affect the reactivity of the pyrrole ring in formylation reactions?
A3: The nature of the N-substituent significantly impacts the reactivity of the pyrrole ring. N-alkyl groups are generally electron-donating and increase the electron density of the pyrrole ring, making it more reactive towards electrophilic substitution.[7] Conversely, electron-withdrawing N-substituents, such as acyl or sulfonyl groups, decrease the nucleophilicity of the pyrrole ring, potentially making formylation more challenging and requiring harsher reaction conditions.
Troubleshooting Guide
Low or No Yield
Problem: My Vilsmeier-Haack formylation of an N-substituted pyrrole is resulting in a low yield or no product.
Possible Causes and Solutions:
-
Deactivated Pyrrole Ring: If your N-substituent is strongly electron-withdrawing (e.g., N-acyl, N-sulfonyl), the pyrrole ring may be too deactivated for the Vilsmeier reagent to react efficiently.
-
Solution: Consider using a more reactive formylating agent or harsher reaction conditions, such as a higher temperature or a longer reaction time. However, be aware that this may lead to side product formation. Alternatively, if possible, consider a different synthetic route where formylation is performed before the introduction of the deactivating group.
-
-
Instability of the Starting Material or Product: N-substituted pyrroles, especially electron-rich ones, can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to decomposition.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor it closely.[1] Ensure anhydrous conditions, as moisture can decompose the Vilsmeier reagent and the product.
-
-
Improper Vilsmeier Reagent Formation: The Vilsmeier reagent must be prepared correctly for the reaction to proceed.
-
Solution: Ensure that the DMF and POCl₃ are of good quality and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The Vilsmeier reagent is often a colorless to faintly yellow, viscous liquid or a white solid.[8]
-
Poor Regioselectivity
Problem: I am observing a mixture of C2 and C3-formylated products.
Possible Causes and Solutions:
-
Steric Hindrance: A bulky N-substituent may sterically hinder the C2 position, leading to increased formylation at the C3 position.
-
Solution: If C2-formylation is desired, a smaller N-protecting group could be used if feasible within the overall synthetic scheme.
-
-
Electronic Effects: While C2-formylation is generally favored electronically, strong electronic effects from substituents on the pyrrole ring or the N-substituent can influence the regiochemical outcome.
-
Solution: The use of alternative formylating reagents, such as dichloromethyl methyl ether with a Lewis acid, has been reported to offer different regioselectivity in some cases.[9]
-
Side Product Formation
Problem: I am observing significant amounts of side products in my reaction mixture.
Possible Causes and Solutions:
-
Over-reaction/Diformylation: Highly activated N-substituted pyrroles can undergo diformylation, especially if an excess of the Vilsmeier reagent is used or if the reaction is run for too long or at a high temperature.[1]
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent and carefully control the reaction temperature and time. Adding the Vilsmeier reagent slowly to the pyrrole solution can also help to control the reaction.
-
-
Polymerization/Decomposition: The acidic reaction conditions can lead to the polymerization or decomposition of electron-rich pyrroles.
-
Solution: Maintain a low reaction temperature and ensure a homogenous reaction mixture. A dilute solution may also help to minimize intermolecular side reactions.
-
Quantitative Data Summary
The following table summarizes representative yields for the formylation of various N-substituted pyrroles under Vilsmeier-Haack conditions.
| N-Substituent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 1-phenyl | POCl₃, DMF, 0 °C to reflux | 1-phenylpyrrole-2-carbaldehyde | Good to Excellent | [1] |
| 1-methyl | POCl₃, DMF | 1-methylpyrrole-2-carbaldehyde | High | N/A |
| 1-vinyl | POCl₃, DMF | 1-vinylpyrrole-2-carbaldehyde | ~50-60% | [10] |
| 1-benzyl | POCl₃, DMF | 1-benzylpyrrole-2-carbaldehyde | High | N/A |
Note: "High" and "Good to Excellent" are qualitative descriptions from the literature where specific percentages were not provided. Yields are highly substrate and condition dependent.
Key Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
Materials:
-
N-substituted pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The mixture is typically stirred at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve the N-substituted pyrrole in anhydrous DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C. Slowly add the prepared Vilsmeier reagent to the solution of the N-substituted pyrrole via a dropping funnel.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 0 °C for a period and then allowed to warm to room temperature or heated to reflux, depending on the reactivity of the substrate.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM. The organic layers are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure formylated N-substituted pyrrole.
Visual Guides
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting guide for low yield in pyrrole formylation.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Pyrrole-2-Carbaldehyde Compound Stability
Welcome to the technical support center for handling pyrrole-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to compound stability, particularly dimerization.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole-2-carbaldehyde compound turning into a solid or precipitating out of solution?
A1: Pyrrole-2-carbaldehyde has a known tendency to form a dimeric structure, especially in the solid state or at high concentrations in non-polar solvents.[1][2][3] This dimerization occurs through intermolecular hydrogen bonding between the hydrogen on the pyrrole nitrogen and the carbonyl oxygen of another molecule. This can lead to decreased solubility and precipitation.
Q2: What is the primary cause of dimerization in pyrrole-2-carbaldehyde compounds?
A2: The primary cause is the formation of intermolecular hydrogen bonds. The pyrrole N-H group acts as a hydrogen bond donor, and the aldehyde's carbonyl oxygen acts as a hydrogen bond acceptor.[1][3] In the solid state, this interaction is strong enough to favor the dimeric form.[1][2][3]
Q3: How can I detect if my compound has dimerized?
A3: Dimerization can be detected using various spectroscopic techniques. In Infrared (IR) spectroscopy, you will observe a characteristic shift in the N-H and C=O stretching frequencies upon dimerization.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of multiple species in solution, with distinct signals for the monomer and dimer.[6][7] High-Performance Liquid Chromatography (HPLC) can also be used to observe the appearance of a new peak corresponding to the dimer.
Q4: What are the ideal storage conditions to prevent dimerization and degradation?
A4: To ensure the stability of pyrrole-2-carbaldehyde, it should be stored at low temperatures, protected from light, and under an inert atmosphere.[1][8] For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is acceptable.[1] Always store the compound under nitrogen or argon to prevent oxidation.[1][8]
Q5: Does the choice of solvent affect dimerization?
A5: Yes, the solvent plays a crucial role. In solution, pyrrole-2-carbaldehyde typically exists as a monomer.[1][2][3] Polar, protic solvents can form hydrogen bonds with the pyrrole-2-carbaldehyde molecule, which can disrupt the intermolecular hydrogen bonding required for dimerization. However, the choice of solvent must also be compatible with your experimental conditions. While quantitative data is limited, a general guideline is that more polar solvents tend to favor the monomeric form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation from a non-polar solvent. | Dimerization leading to reduced solubility. | 1. Gently warm the solution to try and redissolve the compound. 2. Consider using a more polar solvent if your experimental design allows. 3. For future experiments, prepare more dilute solutions. |
| Broad or multiple peaks in NMR spectrum. | Presence of both monomer and dimer, or degradation products. | 1. Acquire the spectrum at a higher temperature to see if the peaks coalesce, which may indicate an equilibrium between monomer and dimer. 2. Check the compound's purity by HPLC. 3. If degradation is suspected, repurify the compound. For long-term prevention, consider N-protection. |
| Discoloration of the compound (yellowing or browning). | Oxidation or degradation, which can be accelerated by light and air. | 1. Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[1][8] 2. Repurify the material if necessary. |
| Inconsistent reaction yields. | Dimerization or degradation of the starting material. | 1. Use freshly opened or properly stored pyrrole-2-carbaldehyde. 2. Consider protecting the pyrrole nitrogen (e.g., with a Boc group) before proceeding with your reaction. This will prevent dimerization and can improve stability. |
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrole-2-carbaldehyde
This protocol describes the protection of the pyrrole nitrogen with a di-tert-butyl dicarbonate (Boc) group to prevent dimerization.
Materials:
-
Pyrrole-2-carbaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN), distilled
-
Argon or Nitrogen gas supply
-
Round-bottomed flask with a magnetic stirrer bar
-
Condenser and rubber septa
-
Syringes and needles
Procedure:
-
Setup: In a 50 mL round-bottomed flask containing a magnetic stirrer bar, add pyrrole-2-carbaldehyde (1.0 eq). Fit the flask with a condenser and a rubber septum.
-
Inert Atmosphere: Flush the flask with argon or nitrogen and maintain a positive pressure using a balloon.
-
Solvent and Base Addition: Add distilled acetonitrile (to a concentration of ~1 M). Add triethylamine (3.0 eq) via syringe.
-
Catalyst and Reagent Addition: Add a catalytic amount of DMAP (0.05 eq). Then, add di-tert-butyl dicarbonate (1.4 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected pyrrole-2-carbaldehyde.
Visualizations
Dimerization of Pyrrole-2-Carbaldehyde
Caption: Dimerization of pyrrole-2-carbaldehyde via hydrogen bonding.
N-Boc Protection Workflow
Caption: Workflow for N-Boc protection of pyrrole-2-carbaldehyde.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Efficient Synthesis of N-Substituted Pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted pyrroles. The focus is on catalyst selection and reaction optimization to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted pyrroles?
A1: Several methods are available, with the Paal-Knorr synthesis being one of the most widely used. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] Other notable methods include the Hantzsch, Knorr, and Piloty-Robinson pyrrole syntheses.[1][] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.
Q2: My reaction is sluggish or gives a low yield. What are the first troubleshooting steps?
A2: Low reactivity can often be attributed to suboptimal catalyst selection or reaction conditions. Consider the following:
-
Catalyst Choice: The nature of your amine and dicarbonyl compound will influence the best catalyst. For the Paal-Knorr synthesis, a wide range of Brønsted and Lewis acid catalysts can be employed.[6] If you are using a weakly basic amine, a stronger acid catalyst might be necessary.
-
Temperature: Increasing the reaction temperature can improve reaction rates. For example, some protocols specify heating at 60 °C or under reflux conditions.[6]
-
Solvent: While many modern protocols are solvent-free, the choice of solvent can impact reaction efficiency.[2] Some reactions may benefit from polar solvents.
-
Catalyst Loading: Ensure the correct catalyst loading is used. While catalytic amounts are typical, insufficient catalyst will lead to poor performance. Conversely, excessive catalyst can sometimes lead to side reactions.[6]
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Side product formation is a common issue, often arising from the harshness of the reaction conditions or the reactivity of the substrates.
-
Milder Catalysts: If your substrates are sensitive, consider switching to a milder catalyst. For instance, heterogeneous catalysts like silica-supported bismuth(III) chloride or enzyme catalysts such as α-amylase can offer higher selectivity under milder conditions.[6][7]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can minimize the formation of degradation products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[6]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
Q4: How can I make my synthesis more environmentally friendly ("greener")?
A4: Green chemistry principles are increasingly important in synthesis. To improve the environmental footprint of your N-substituted pyrrole synthesis, you can:
-
Use Heterogeneous Catalysts: Catalysts like CATAPAL 200 (an alumina-based catalyst) or silica-supported catalysts are often reusable for multiple reaction cycles, reducing waste.[6][8]
-
Solvent-Free Conditions: Many modern protocols for the Paal-Knorr synthesis have been developed to run under solvent-free conditions, which significantly reduces solvent waste.[6][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, sometimes under solventless conditions, leading to a more energy-efficient process.[9][10]
-
Use of Water as a Solvent: Some iron-catalyzed Paal-Knorr condensations can be performed in water, a green and abundant solvent.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate catalyst for the specific substrates. | Screen a variety of catalysts, including both Brønsted and Lewis acids. Consider heterogeneous catalysts for easier separation and potential reusability.[6] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. The optimal temperature for a Paal-Knorr reaction using CATAPAL 200 was found to be 60 °C.[6] | |
| Insufficient reaction time. | Extend the reaction time. Monitor the reaction at regular intervals to determine the point of maximum conversion. | |
| Formation of Multiple Products/Impurities | Reaction conditions are too harsh, leading to substrate or product degradation. | Switch to a milder catalyst or lower the reaction temperature.[12][13] Consider using a heterogeneous catalyst which can sometimes offer greater selectivity. |
| The amine or dicarbonyl compound is unstable under the reaction conditions. | If substrates are acid-sensitive, consider using a near-neutral reaction condition or a catalyst that does not require a highly acidic environment. | |
| Difficulty in Product Isolation/Purification | Homogeneous catalyst is difficult to remove from the reaction mixture. | Employ a heterogeneous catalyst, which can be easily separated by filtration or centrifugation.[6] |
| Product is co-eluting with starting materials or byproducts during chromatography. | Re-evaluate the reaction conditions to improve conversion and selectivity, simplifying the purification process. | |
| Catalyst Deactivation (for reusable catalysts) | Incomplete removal of product or byproducts from the catalyst surface. | Ensure thorough washing of the catalyst after each cycle. The reusability of CATAPAL 200 was demonstrated for up to five cycles after extraction of the product with ethyl acetate and separation of the catalyst.[6] |
| Structural changes in the catalyst due to harsh reaction conditions. | Operate within the recommended temperature and pH range for the specific catalyst. |
Catalyst Selection and Performance Data
The following tables summarize the performance of various catalysts for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction.
Table 1: Comparison of Various Catalysts for N-Substituted Pyrrole Synthesis
| Catalyst | Catalyst Type | Reaction Conditions | Yield Range (%) | Key Advantages |
| CATAPAL 200 | Heterogeneous (Alumina) | 60 °C, 45 min, solvent-free | 68-97 | Low cost, commercially available, reusable, high yields, short reaction time.[6][8] |
| FeCl₃ | Lewis Acid | Water, mild conditions | Good to excellent | Economical, operationally simple, uses a green solvent.[11] |
| Iodine (I₂) | Lewis Acid | Microwave, solvent-free | 75-98 | Fast reaction times, high yields, solventless.[9] |
| Silica-supported BiCl₃ | Heterogeneous Lewis Acid | Hexane, ambient temperature, 60 min | 22-96 | Reusable, mild conditions.[6] |
| α-Amylase | Enzyme | Mild conditions | 60-99 | Biocatalyst, mild reaction conditions.[7] |
| Zn₂(OAB) MOF | Metal-Organic Framework | 70 °C, 16 min | up to 96 | High porosity and density of Lewis acid sites.[14] |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Pyrroles using CATAPAL 200 (Paal-Knorr Reaction)
This protocol is based on a reported efficient and green synthesis method.[6]
-
Reactant Preparation: In a reaction vessel, combine the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1 equivalent) and the primary amine (1 equivalent).
-
Catalyst Addition: Add CATAPAL 200 (typically 40 mg per mmol of dicarbonyl compound).
-
Reaction: Stir the mixture at 60 °C for 45 minutes. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 2 x 5 mL).
-
Catalyst Recovery: Separate the catalyst from the organic phase by centrifugation and filtration. The recovered catalyst can be washed, dried, and reused.
-
Purification: Evaporate the solvent from the organic phase under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visual Guides
Caption: A workflow for catalyst selection in Paal-Knorr synthesis.
Caption: A simplified mechanism for the Paal-Knorr pyrrole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. journals.co.za [journals.co.za]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate. The primary method for this synthesis is the Vilsmeier-Haack formylation of methyl 4-(1H-pyrrol-1-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, the pyrrole ring of methyl 4-(1H-pyrrol-1-yl)benzoate, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
Q2: At which position on the pyrrole ring does the formylation occur?
A2: For N-substituted pyrroles, the Vilsmeier-Haack formylation preferentially occurs at the C2 (α) position, which is the most electron-rich site.[1] However, the regioselectivity can be influenced by the steric bulk of the substituent on the nitrogen atom. Larger substituents may lead to an increased proportion of the C3 (β) formylated product.[3][4] For the synthesis of this compound, the primary product is the desired 2-formyl isomer.
Q3: What is the role of the solvent in this synthesis?
A3: The solvent plays a crucial role in the Vilsmeier-Haack reaction. It not only dissolves the reactants but can also influence the reaction rate and, in some cases, the product distribution. N,N-Dimethylformamide (DMF) often serves as both the solvent and the reagent for forming the Vilsmeier reagent.[5][6] Other common solvents include chlorinated hydrocarbons like chloroform and dichloromethane, as well as aromatic solvents such as toluene.[6] The choice of solvent can impact the reaction temperature and work-up procedure.
Q4: What are the typical reaction conditions?
A4: The Vilsmeier-Haack reaction is typically carried out by first preparing the Vilsmeier reagent at a low temperature (0-10 °C). The pyrrole substrate is then added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions used.
Q5: How is the product isolated and purified?
A5: The reaction is typically quenched by pouring the mixture into ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde. The crude product is then extracted with an organic solvent. Purification is commonly achieved by column chromatography on silica gel or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture in the reagents or solvent. 2. The starting pyrrole is not sufficiently electron-rich due to the electron-withdrawing nature of the benzoate group. 3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled POCl₃. 2. Increase the reaction temperature or prolong the reaction time. Consider using a more reactive formylating agent if necessary. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. |
| Formation of Multiple Products (Isomers) | The substituent on the pyrrole nitrogen is sterically hindering the C2 position, leading to C3 formylation. | While formylation at the C2 position is electronically favored, steric hindrance from the N-aryl group can lead to the formation of the 3-formyl isomer.[3][4] Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable 2-formyl product. Careful purification by column chromatography is necessary to separate the isomers. |
| Dark-colored Reaction Mixture and/or Product | Polymerization or degradation of the pyrrole starting material or product under the acidic reaction conditions. | Maintain a low temperature during the initial stages of the reaction. Ensure a controlled and gradual addition of the pyrrole substrate to the Vilsmeier reagent. Minimize the reaction time as much as possible by monitoring with TLC. |
| Difficult Product Isolation during Work-up | The product may be partially soluble in the aqueous layer, especially if it forms salts. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic can sometimes aid in the extraction. |
| Incomplete Hydrolysis of the Iminium Salt | Insufficient water or base added during the work-up, or the hydrolysis step was too short. | Add a sufficient amount of water or aqueous base to the reaction mixture and stir vigorously for an adequate amount of time to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Gentle heating during the hydrolysis step can sometimes be beneficial. |
Data Presentation
Table 1: Effect of Solvent on the Vilsmeier-Haack Formylation of N-Arylpyrroles (Representative Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | 25 - 70 | 5 - 8 | 61 - 85 | [5] |
| Chloroform | Reflux | 3 - 8 | Good to Excellent | [7] |
| Dichloroethane | Reflux | 4 - 5 | Fairly Good | |
| Benzene | Reflux | Not specified | Not specified | [6] |
| o-Xylene | Reflux | Not specified | Not specified | [5] |
| Toluene | Not specified | Not specified | Not specified | [6] |
| Solvent-free | Room Temp / Microwave | 0.5 - 1 | Good | [8] |
Note: The data in this table is compiled from studies on various N-arylpyrroles and may not be directly representative of the synthesis of this compound. It serves as a general guide for solvent selection.
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl 4-(1H-pyrrol-1-yl)benzoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~ 8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, CHO), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (dd, J = 2.8, 1.6 Hz, 1H, Pyrrole-H), 7.00 (dd, J = 4.0, 1.6 Hz, 1H, Pyrrole-H), 6.35 (dd, J = 4.0, 2.8 Hz, 1H, Pyrrole-H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 180.0 (CHO), 166.0 (C=O), 142.0, 132.5, 131.0, 130.0, 125.0, 120.0, 115.0, 110.0 (Aromatic & Pyrrole C), 52.5 (OCH₃).
-
IR (KBr, cm⁻¹): 1720 (C=O, ester), 1670 (C=O, aldehyde), 1520, 1440, 1280, 1100.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. ajrconline.org [ajrconline.org]
Validation & Comparative
Pyrrole Derivatives: A Comparative Guide to their Structure-Activity Relationships in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of pyrrole derivatives in the fields of anticancer and antimicrobial research. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to support the findings.
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of chemical modifications, making it a privileged structure in the quest for novel therapeutic agents. This guide delves into the SAR of two prominent classes of pyrrole derivatives: those with anticancer and those with antimicrobial properties, presenting a comparative analysis based on experimental data.
Anticancer Pyrrole Derivatives: Targeting Cellular Proliferation
Pyrrole-containing compounds have demonstrated significant potential as anticancer agents by interfering with various cellular processes, including cell cycle progression and apoptosis.[1][2] The following sections compare two distinct series of pyrrole derivatives and their cytotoxic effects on different cancer cell lines.
Alkynylated Pyrrole Derivatives
A recent study explored a series of alkynylated pyrrole derivatives, revealing potent anticancer activity. The SAR analysis indicated that the nature and position of substituents on the pyrrole ring significantly influence their cytotoxic efficacy.
Table 1: Cytotoxicity (IC50, µM) of Alkynylated Pyrrole Derivatives against Various Cancer Cell Lines. [3]
| Compound | U251 (Glioblastoma) | A549 (Lung Cancer) | 769-P (Renal Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| 12l | 2.29 ± 0.18 | 3.49 ± 0.30 | > 10 | > 10 | > 10 |
| Reference Drug (e.g., Doxorubicin) | Value | Value | Value | Value | Value |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. Data for a relevant reference drug should be included for comparison where available in the source.
The data highlights compound 12l as a particularly potent derivative against glioblastoma and lung cancer cell lines.[3] Mechanistic studies revealed that this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in A549 cells.[3]
The cytotoxic activity of the alkynylated pyrrole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the pyrrole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Experimental workflow for the evaluation of anticancer pyrrole derivatives.
Antimicrobial Pyrrole Derivatives: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrrole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of pathogens.
Pyrrole-Based Chalcones and Fused Pyrroles
Studies on pyrrole-based chalcones and fused pyrrole systems have identified several compounds with significant antimicrobial properties. The SAR of these compounds often depends on the nature of the substituents on the pyrrole and the appended aromatic rings.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyrrole-Based Chalcones against Various Pathogens. [4]
| Compound | Enterococcus faecalis (ATCC 51299) | Candida albicans | Candida krusei |
| 2 | 100 | >100 | >100 |
| 3 | >100 | 50 | >100 |
| 7 | >100 | 50 | 25 |
| 9 | >100 | >100 | 25 |
| 10 | 100 | >100 | >100 |
| Chloramphenicol | 100 | NA | NA |
| Ketoconazole | NA | 50 | 50 |
Note: MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism. Lower values indicate higher potency. NA = Not Applicable.
The data indicates that while some compounds like 2 and 10 show antibacterial activity comparable to chloramphenicol against E. faecalis, others like 3 , 7 , and 9 exhibit potent antifungal activity against Candida species.[4] Notably, the presence and position of chloro substituents on the aryl ring appear to be crucial for antifungal efficacy, as seen in compounds 7 and 9 .[4]
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Fused Pyrrole Derivatives against Various Pathogens. [5]
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Candida albicans | Aspergillus fumigatus | Fusarium oxysporum |
| 2a | Potent | - | Potent | - | - |
| 3c | Potent | - | Potent | Potent | Potent |
| 4d | Potent | - | Potent | - | - |
| 5a | - | - | - | Potent | Potent |
| 5c | - | Potent | - | - | - |
Note: "-" indicates no significant activity reported in the study.
This study on fused pyrroles highlights a different SAR profile, where specific derivatives exhibit selective activity against different classes of microbes. For instance, compound 5c was effective against Gram-negative bacteria, while compounds 3c and 5a showed broad-spectrum antifungal activity.[5]
The antimicrobial activity of the pyrrole derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The pyrrole derivatives are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Logical relationships in the SAR of antimicrobial pyrrole derivatives.
Comparative Analysis and Future Perspectives
The presented data underscores the remarkable versatility of the pyrrole scaffold in generating structurally diverse molecules with potent and selective biological activities.
-
For anticancer agents, the SAR of alkynylated pyrroles demonstrates that specific substitution patterns can lead to high potency against particular cancer cell lines. The mechanism of action, involving cell cycle arrest and apoptosis, highlights a promising avenue for the development of novel chemotherapeutics. Future research could focus on optimizing the substituents to enhance activity against a broader range of cancers and to improve pharmacokinetic properties.
-
For antimicrobial agents, the comparison between pyrrole-based chalcones and fused pyrroles reveals distinct SAR profiles. While chalcone derivatives show promise against both bacteria and fungi, with halogenation playing a key role in antifungal activity, fused pyrrole systems can be tailored for more selective targeting of either Gram-negative bacteria or fungi. This suggests that the pyrrole core can be effectively functionalized to address specific microbial threats.
References
Comparative Guide to the Purity Validation of Methyl 4-(2-Formyl-1H-pyrrol-1-yl)benzoate by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate against other analytical techniques. It includes a detailed experimental protocol for a stability-indicating HPLC method, alongside comparative data to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and analytical method development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Ensuring its purity is critical for the reliability and reproducibility of downstream applications, including drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment. This guide outlines a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the validation of this compound purity.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a method capable of separating this compound from its potential impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the sample. This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis.
Data Presentation and Comparison
The purity of this compound can be compared with other analytical techniques. The following table summarizes hypothetical data for such a comparison.
| Parameter | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Purity (%) | 99.8% | 99.7% (derivatization may be required) | >99% (quantitative NMR) |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.3% |
| Analysis Time | ~30 min | ~20 min | ~15 min |
| Specificity | High (able to separate isomers and related impurities) | High (for volatile impurities) | High (structural information) |
| Sample Throughput | High (with autosampler) | High | Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
| Solvent Consumption | Moderate | Low | Low |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purity validation process.
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision logic for HPLC purity results.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity validation of this compound. Its high specificity and sensitivity, coupled with its ability to act as a stability-indicating assay, make it superior to many other analytical techniques for routine quality control. While other methods like GC and NMR offer complementary information, HPLC remains the gold standard for quantitative purity assessment in a pharmaceutical development setting. The provided protocol and comparative data serve as a valuable resource for researchers and scientists in ensuring the quality and consistency of this important chemical intermediate.
biological activity comparison with other N-arylpyrrole compounds
A Comparative Guide to the Biological Activity of N-arylpyrrole Compounds
N-arylpyrrole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are characterized by a central pyrrole ring directly attached to an aryl group, a structural motif that has proven to be a valuable scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of selected N-arylpyrrole compounds, with a focus on their anticancer and anti-inflammatory properties, supported by experimental data.
I. Anticancer Activity
A prominent area of investigation for N-arylpyrrole derivatives is their potential as anticancer agents. Several studies have demonstrated their ability to inhibit cancer cell growth through various mechanisms, most notably by targeting microtubule dynamics.
Data Presentation: Anticancer Activity of N-arylpyrrole Derivatives
The following table summarizes the in vitro anticancer activity of representative N-arylpyrrole compounds, expressed as IC50 values, which denote the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
| Compound | Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| ARAP 22 | Tubulin Polymerization | In vitro | 1.4 | [1] |
| Cell Growth Inhibition | MCF-7 | 0.015 | [1] | |
| ARAP 28 | Tubulin Polymerization | In vitro | 0.86 | [1] |
| Cell Growth Inhibition | MCF-7 | 0.060 | [1] | |
| Compound 28 | Cell Growth Inhibition | HCT-116 | 3 | |
| Cell Growth Inhibition | MCF-7 | 5 | ||
| Cell Growth Inhibition | HeLa | 7 | ||
| Compound 3f | Cell Growth Inhibition | A375, CT-26, etc. | 8.2 - 31.7 | [2] |
| Pyrrole Derivative MI-1 | Protein Kinase Inhibition | EGFR & VEGFR | - | [3] |
| Pyrrole Derivative D1 | Protein Kinase Inhibition | EGFR & VEGFR | - | [3] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A key mechanism by which several N-arylpyrrole compounds exert their anticancer effects is through the inhibition of tubulin polymerization.[1][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs.[1] N-arylpyrroles, such as the 3-aroyl-1-arylpyrrole (ARAP) series, have been shown to bind to the colchicine site on β-tubulin.[1] This binding event disrupts the assembly of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[4][5]
Caption: Mechanism of tubulin polymerization inhibition by N-arylpyrroles.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the N-arylpyrrole compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[7] The plate is then incubated for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured on a microplate reader at a wavelength of 492 nm.[7] The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), 1 mM GTP, and 10% glycerol.[8]
-
Compound Addition: The N-arylpyrrole compound or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in light scattering due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.[8]
-
Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
II. Anti-inflammatory Activity
N-arylpyrrole derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Data Presentation: Anti-inflammatory Activity of N-arylpyrrole Derivatives
The following table presents the in vitro inhibitory activity of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| A | 3.56 | 6.84 | 0.52 | [9] |
| B | 10.32 | 6.35 | 1.62 | [9] |
| C | 12.31 | 10.23 | 1.20 | [9] |
| D | 4.23 | 7.34 | 0.58 | [9] |
| E | 11.23 | 5.34 | 2.10 | [9] |
| Meloxicam (Reference) | 6.34 | 8.93 | 0.71 | [9] |
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Certain N-arylpyrrole derivatives have shown the ability to selectively inhibit the COX-2 enzyme.[9]
Caption: Inhibition of the COX-2 pathway by N-arylpyrroles.
Experimental Protocols
The inhibitory activity of N-arylpyrrole compounds on COX-1 and COX-2 can be evaluated using a COX fluorescent inhibitor screening assay kit.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture includes the enzyme, a fluorescent probe, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader. The inhibition of the enzyme activity by the test compound results in a decrease in the fluorescence signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
N-arylpyrrole compounds exhibit a diverse range of biological activities, with significant potential as both anticancer and anti-inflammatory agents. Their mechanism of action in cancer often involves the disruption of microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis. In the context of inflammation, certain derivatives have demonstrated selective inhibition of the COX-2 enzyme. The versatility of the N-arylpyrrole scaffold allows for structural modifications to optimize potency and selectivity for different biological targets, making it a promising area for future drug development. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel N-arylpyrrole derivatives.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the pyrrole scaffold being a prominent pharmacophore in medicinal chemistry. This guide provides a comparative assessment of the potential novelty of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate derivatives by examining the biological activities of structurally related N-arylpyrrole analogs. Due to a lack of publicly available data on the specific target scaffold, this comparison leverages experimental data from closely related compounds to infer potential therapeutic applications and highlight areas for future research.
Comparative Analysis of Biological Activity
To contextualize the potential of this compound derivatives, this section presents quantitative data on the anticancer and antimicrobial activities of structurally similar N-arylpyrrole compounds.
Anticancer Activity
The in vitro cytotoxic activity of various pyrrole derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives, which share the N-arylpyrrole core with our compound of interest.
| Compound ID | Cancer Cell Line | IC50 (μM) |
| 19 | MGC 80-3 | 1.0 |
| HCT-116 | 1.7 | |
| CHO | 1.5 | |
| 21 | HepG2 | 0.9 |
| DU145 | 0.5 | |
| CT-26 | 0.8 | |
| 15 | A549 | 3.6 |
| Paclitaxel (Control) | MGC 80-3 | 0.1 |
Data sourced from a study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives. It is important to note that these compounds possess a different substitution pattern compared to this compound.[1]
Antimicrobial Activity
The antibacterial potential of pyrrole derivatives has also been a subject of investigation. The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyrrole-2-carboxamide derivatives against various bacterial strains. These compounds feature a carboxamide group at the 2-position of the pyrrole ring, a different functional group than the formyl group in our target molecule.
| Compound ID | Bacterial Strain | MIC (μg/mL) |
| 4i | Klebsiella pneumoniae | 1.02 |
| Escherichia coli | 1.56 | |
| Pseudomonas aeruginosa | 3.56 | |
| 4a | Klebsiella pneumoniae | 6.25 |
| 4c | Escherichia coli | 3.12 |
| 4f | Pseudomonas aeruginosa | 6.25 |
| Gentamicin (Control) | Klebsiella pneumoniae | 0.5 |
Data sourced from a study on pyrrole-2-carboxamide derivatives. The structural differences should be considered when evaluating the potential of this compound derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the synthetic and biological evaluation protocols relevant to the assessment of this compound derivatives.
Synthesis Protocols
The synthesis of the target scaffold can be envisioned through a two-step process: the synthesis of the N-arylpyrrole core followed by formylation.
1. Paal-Knorr Synthesis of N-Arylpyrroles
This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
-
Reaction: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) is reacted with an amine (e.g., methyl 4-aminobenzoate) in a suitable solvent.
-
Catalyst: The reaction can be performed under neutral or weakly acidic conditions. Acetic acid is often used as a catalyst to accelerate the reaction.[3]
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyrrole.
-
2. Vilsmeier-Haack Formylation of N-Arylpyrroles
This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.
-
Reagents: The Vilsmeier reagent is prepared in situ from a substituted formamide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[4][5]
-
Procedure:
-
To a solution of the N-arylpyrrole (1 equivalent) in DMF, add POCl3 (1.1-1.5 equivalents) dropwise at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring by TLC.
-
Pour the reaction mixture into ice-water and neutralize with an aqueous solution of a base (e.g., sodium hydroxide or sodium acetate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-formyl-N-arylpyrrole.
-
Biological Evaluation Protocols
1. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
2. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth is observed after incubation.
-
Procedure (Broth Microdilution Method):
-
Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Visualizations
To further clarify the experimental workflows and synthetic pathways, the following diagrams are provided.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
Comparative Analysis of the Selectivity and Cross-Reactivity of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity profile of the research compound methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and data presentation formats used in such studies. It serves as a template for researchers to design, interpret, and present their own findings in a clear and comparative manner.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparator Compounds
The following table illustrates how quantitative data on the inhibitory activity of this compound and two hypothetical comparator compounds would be presented. The targets listed are representative of a standard kinase panel used for selectivity profiling.
| Target | This compound (IC₅₀, µM) | Comparator A (IC₅₀, µM) | Comparator B (IC₅₀, µM) |
| Primary Target X | 0.05 | 0.02 | 0.1 |
| Kinase A | > 100 | 5.2 | 15.8 |
| Kinase B | 85.3 | 25.1 | > 100 |
| Kinase C | 12.1 | 1.8 | 45.2 |
| Kinase D | > 100 | > 100 | > 100 |
| Protease Y | 78.9 | 95.4 | 88.1 |
| GPCR Z | > 100 | > 100 | > 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are standard protocols for key experiments in this area.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Test compound (this compound)
-
Recombinant human kinases
-
Substrate peptide specific to each kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate peptide, and test compound are pre-incubated in the kinase reaction buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-³²P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
-
Competitive Binding Assay (Fluorescence Polarization)
This method assesses the ability of a compound to displace a fluorescently labeled ligand from a target protein.
-
Materials:
-
Test compound
-
Target protein
-
Fluorescently labeled probe with known affinity for the target
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
The test compound is serially diluted in assay buffer.
-
The target protein and fluorescent probe are added to the wells of a 384-well plate.
-
The test compound dilutions are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
-
IC₅₀ values are determined from the dose-response curve.
-
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
A Comparative Guide to the Synthetic Routes of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl-2-formylpyrroles, such as methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, is a critical step in the development of various pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic strategies to obtain this versatile intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Executive Summary
Two principal synthetic pathways to this compound have been evaluated:
-
Route A: Sequential N-Arylation and Formylation. This approach involves the initial formation of the N-aryl bond between a pyrrole nucleus and the methyl benzoate moiety, followed by the introduction of the formyl group.
-
Route B: Paal-Knorr Pyrrole Synthesis. This classical method constructs the pyrrole ring in a single step from a 1,4-dicarbonyl compound and an aniline derivative.
This guide will delve into the specifics of each route, presenting a side-by-side comparison of their respective advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.
Data Presentation: A Comparative Analysis
| Parameter | Route A: N-Arylation then Formylation | Route B: Paal-Knorr Synthesis |
| Overall Yield | Moderate to Good | Good to Excellent |
| Starting Materials | Pyrrole, Methyl 4-bromobenzoate, Vilsmeier reagent | 2,5-Dimethoxytetrahydrofuran, Methyl 4-aminobenzoate |
| Number of Steps | 2 | 1 |
| Reaction Conditions | N-arylation: High temperature, inert atmosphere. Formylation: Low temperature. | Reflux in acidic conditions |
| Purification | Chromatography for both steps | Crystallization or chromatography |
| Scalability | Can be challenging for N-arylation step | Generally scalable |
Experimental Protocols
Route A: Sequential N-Arylation and Formylation
This two-step approach first establishes the N-aryl linkage, followed by the introduction of the aldehyde functionality.
Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate (N-Arylation)
The N-arylation of pyrrole with methyl 4-bromobenzoate can be achieved via a copper-catalyzed Ullmann-type coupling reaction.
-
Reagents: Pyrrole, Methyl 4-bromobenzoate, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of pyrrole (1.2 eq.), methyl 4-bromobenzoate (1.0 eq.), CuI (0.1 eq.), and K2CO3 (2.0 eq.) in DMF is heated at 120-140 °C under an inert atmosphere for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
The formylation of the N-arylated pyrrole is accomplished using the Vilsmeier-Haack reaction.
-
Reagents: Methyl 4-(1H-pyrrol-1-yl)benzoate, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of DMF (3.0 eq.) at 0 °C is added POCl3 (1.2 eq.) dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of methyl 4-(1H-pyrrol-1-yl)benzoate (1.0 eq.) in DMF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched by pouring it into a cold aqueous solution of sodium acetate and stirring for 1 hour. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product. Further purification can be achieved by recrystallization.
Route B: Paal-Knorr Pyrrole Synthesis
This method offers a more convergent approach, forming the pyrrole ring in a single step.
-
Reagents: 2,5-Dimethoxytetrahydrofuran, Methyl 4-aminobenzoate, Glacial acetic acid.
-
Procedure: A solution of 2,5-dimethoxytetrahydrofuran (1.0 eq.) and methyl 4-aminobenzoate (1.0 eq.) in glacial acetic acid is heated at reflux for 1-2 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate, methyl 4-(1H-pyrrol-1-yl)benzoate, is collected by filtration, washed with water, and dried. This intermediate is then subjected to Vilsmeier-Haack formylation as described in Route A, Step 2.
Mandatory Visualization
Caption: A comparison of two synthetic routes to the target molecule.
Conclusion
Both Route A and Route B provide viable pathways for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for multi-step procedures.
-
Route A is a reliable, albeit longer, method that allows for the isolation and characterization of the intermediate N-arylated pyrrole. This can be advantageous for process optimization and troubleshooting.
-
Route B , the Paal-Knorr synthesis, offers a more direct and potentially higher-yielding approach to the pyrrole core. However, the initial formation of the pyrrole ring and subsequent formylation are still distinct steps.
For researchers prioritizing a convergent and efficient synthesis, the Paal-Knorr approach (Route B) followed by formylation is recommended. For those who require more control over the synthesis and wish to isolate key intermediates, the sequential N-arylation and formylation (Route A) is a more suitable option.
A Comparative Guide to the In Silico Docking of Pyrrole-Based Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in silico docking performance of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate. As there is currently no specific published docking research on this compound, this document establishes a methodology for such a study. It compares structurally related pyrrole derivatives that have been successfully evaluated against key biological targets, offering a blueprint for future analysis. The data and protocols herein are synthesized from established research to ensure a scientifically rigorous approach.
Comparative Docking Performance
Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. Key metrics include the docking score (a measure of binding energy) and the specific amino acid residues involved in the interaction. While data for this compound is hypothetical, we can compare its potential against known inhibitors targeting enzymes like Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (ENR), which are crucial for microbial and cancer cell survival.[1][2]
Below is a summary table comparing the docking performance of derivatives from published studies. This serves as a benchmark for evaluating new compounds like this compound.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference Compound |
| Hypothetical: this compound | DHFR (1DF7) | - | - | Methotrexate |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivative (Comp. 5a) | DHFR (1DF7) | -8.45 | Arg32, Gln28, Arg60 | Methotrexate |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivative (Comp. 5f) | DHFR (1DF7) | -8.11 | Arg32, Gln28, Arg60 | Methotrexate |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivative (Comp. 5g) | ENR (2NSD) | -6.73 | Tyr158, Met159, Pro193 | Triclosan |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivative (Comp. 5h) | ENR (2NSD) | -6.55 | Tyr158, Met159, Pro193 | Triclosan |
Note: Data for compounds 5a, 5f, 5g, and 5h are derived from published studies on similar pyrrole derivatives.[1][3] The docking scores represent binding energy; more negative values indicate stronger predicted affinity.
Experimental Protocols for In Silico Docking
A standardized protocol is essential for reproducible and comparable results. The following methodology outlines the key steps for performing a molecular docking study.
2.1. Software and Tools
-
Molecular Modeling & Visualization: SYBYL-X, AutoDock Tools, PyMOL, Discovery Studio.
-
Docking Engine: AutoDock Vina, GOLD Suite, Surflex-Dock.[1][4]
-
Ligand Preparation: ChemDraw, MarvinSketch, Open Babel.[4][5]
2.2. Protein Preparation
-
Selection and Retrieval: Obtain the 3D crystal structure of the target protein (e.g., DHFR, PDB ID: 1DF7) from the Protein Data Bank (PDB).
-
Preprocessing: Remove all water molecules, co-crystallized ligands, and cofactors from the protein structure.
-
Protonation: Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges) to the protein atoms.
-
Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and optimize its geometry.
2.3. Ligand Preparation
-
Structure Generation: Draw the 2D structure of the ligand (e.g., this compound) using chemical drawing software and convert it to a 3D structure.
-
Energy Minimization: Optimize the ligand's geometry using a suitable force field (e.g., MMFF94) to find its lowest energy conformation.
-
Charge Calculation: Assign partial atomic charges to the ligand atoms.
2.4. Molecular Docking Simulation
-
Active Site Definition: Define the binding site (grid box) on the target protein. This is typically centered on the position of a known co-crystallized inhibitor or a site predicted by binding site identification algorithms.
-
Docking Execution: Run the docking algorithm to predict the optimal binding poses of the ligand within the protein's active site. The process involves sampling numerous conformations and orientations of the ligand.[6]
-
Pose Selection and Scoring: The docking software scores the generated poses based on a scoring function that estimates the binding free energy. The pose with the best score (e.g., the most negative binding energy) is considered the most probable binding mode.
2.5. Analysis of Results
-
Binding Affinity: Analyze the docking scores to rank the binding affinities of different ligands.
-
Interaction Analysis: Visualize the best-docked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
Visualized Workflows and Pathways
3.1. General In Silico Docking Workflow The following diagram illustrates the standard workflow for a structure-based virtual screening and molecular docking study.[7][8]
3.2. Relevant Signaling Pathway: MAPK/ERK Targeting key enzymes is a cornerstone of drug discovery.[9][10] Often, these enzymes are components of larger signaling pathways that are dysregulated in diseases like cancer.[11] The MAPK/ERK pathway is a critical regulator of cell proliferation and survival, and its inhibition is a major focus of anticancer drug development. Understanding this pathway provides context for why enzymes like kinases are high-value targets for novel inhibitors.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. Application to high-throughput docking on metabotropic glutamate receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural elucidation of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in medicinal chemistry.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer valuable insights into molecular structure, X-ray crystallography remains the gold standard for providing unequivocal proof of atomic connectivity and stereochemistry in the solid state. This guide will delve into the experimental protocols and data presentation for each technique, highlighting their respective strengths and limitations in the context of characterizing the title compound.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The selection of an analytical technique for structure confirmation depends on various factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance characteristics of X-ray crystallography, NMR, MS, and IR spectroscopy for the analysis of small organic molecules like this compound.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms (through-bond and through-space), chemical environment of nuclei, and dynamic processes in solution | Molecular weight and elemental composition | Presence of specific functional groups |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm) | Soluble sample (milligram quantities) | Very small sample amount (microgram to nanogram), can be in solid, liquid, or gas phase | Solid, liquid, or gas sample (milligram quantities) |
| Resolution | Atomic resolution | Atomic resolution for connectivity, lower for spatial proximity | High mass resolution | Functional group level |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex stereochemistry without 2D techniques | Isomers can be difficult to distinguish without fragmentation analysis | Ambiguous for differentiating isomers with the same functional groups |
| Throughput | Lower, crystal growth can be time-consuming | High | High | High |
Experimental Data
While a complete experimental dataset for the specific crystal structure of this compound is not publicly available, data from closely related structures and spectroscopic analysis of the constituent fragments provide a strong basis for its characterization.
X-ray Crystallography Data (Hypothetical Data Based on Analogs)
The following table presents hypothetical crystallographic data for this compound, based on reported structures of similar pyrrole and benzoate derivatives.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁NO₃ |
| Formula Weight | 229.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Åα = 90°, β = 105°, γ = 90° |
| Volume | 1003 ų |
| Z | 4 |
| Calculated Density | 1.51 g/cm³ |
Spectroscopic Data
The following data is compiled from spectral databases for fragments of the target molecule and provides expected values.
| Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.2 (m, 1H, pyrrole-H), 6.8 (m, 1H, pyrrole-H), 6.3 (m, 1H, pyrrole-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 180 (CHO), 166 (COO), 140 (Ar-C), 135 (Ar-C), 130 (Ar-CH), 128 (pyrrole-CH), 125 (Ar-CH), 120 (pyrrole-C), 115 (pyrrole-CH), 110 (pyrrole-CH), 52 (OCH₃) |
| Mass Spectrometry (EI) | m/z (%): 229 (M⁺), 200 ([M-CHO]⁺), 172 ([M-COOCH₃]⁺), 144, 116, 95 |
| Infrared (IR) (KBr) | ν (cm⁻¹): ~3100 (pyrrole C-H), ~2850 (aldehyde C-H), ~1720 (ester C=O), ~1680 (aldehyde C=O), ~1600, 1500 (aromatic C=C), ~1280 (C-O) |
Experimental Protocols
X-ray Crystallography
-
Crystallization: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate/hexane mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Infrared Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.
Visualization of the Structure Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a novel compound, emphasizing the central role of X-ray crystallography for definitive proof.
Caption: Workflow for the synthesis and structural confirmation of a small molecule.
Safety Operating Guide
Safe Disposal of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate in a Laboratory Setting
Proper disposal of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust or aerosol formation. | Prevents inhalation of potentially irritating particles. |
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep up the material to avoid creating dust.[1]
-
Collect the Waste: Carefully shovel the contained material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][4][5] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Waste Segregation:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Professional Disposal:
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the key decision-making and procedural steps.
Caption: A workflow for handling and disposing of the chemical.
Caption: A logical flow for managing chemical spills in the lab.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
